4-Methoxy-2-(pyrimidin-2-yl)benzoic acid
Description
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-methoxy-2-pyrimidin-2-ylbenzoic acid |
InChI |
InChI=1S/C12H10N2O3/c1-17-8-3-4-9(12(15)16)10(7-8)11-13-5-2-6-14-11/h2-7H,1H3,(H,15,16) |
InChI Key |
KSLVCSSYROYEDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)C2=NC=CC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
4-Methoxy-2-(pyrimidin-2-yl)benzoic acid structure and molecular weight
This technical guide provides a comprehensive analysis of 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid , a critical biaryl scaffold used in medicinal chemistry. This monograph is designed for researchers and drug development professionals, focusing on structural properties, validated synthetic pathways, and analytical characterization.
Chemical Identity & Core Metrics[1][2]
This compound represents a specific class of ortho-heteroaryl benzoic acids . Its structure features a central benzene ring substituted with a carboxylic acid at position 1, a pyrimidine ring at position 2 (ortho), and a methoxy group at position 4. This specific substitution pattern creates a twisted biaryl conformation due to steric hindrance between the carboxylate and the pyrimidine ring, a feature often exploited in drug design to lock conformations or displace water molecules in protein binding pockets.
Key Data Summary
| Metric | Specification |
| CAS Registry Number | 1293285-88-7 |
| IUPAC Name | 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| Monoisotopic Mass | 230.0691 Da |
| Appearance | Off-white to pale yellow solid |
| Predicted pKa | ~3.8 (Carboxylic acid), ~1.5 (Pyrimidine N) |
| Predicted LogP | 1.8 – 2.1 |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
Structural Analysis & Physicochemical Profile
The molecule's pharmacophore is defined by the biaryl axis . The ortho-pyrimidine ring acts as a bioisostere for other aromatic rings but adds polarity and hydrogen bond acceptor capabilities (via the pyrimidine nitrogens).
Structural Visualization
The following diagram illustrates the connectivity and functional domains of the molecule.
Figure 1: Structural connectivity highlighting the steric interaction between the ortho-pyrimidine and the carboxylic acid.
Solubility and Stability
-
Solubility: Low in neutral water; highly soluble in basic aqueous solutions (pH > 8) due to carboxylate formation. Soluble in DMSO, DMF, and Methanol.
-
Stability: Stable under standard laboratory conditions. The pyrimidine ring is resistant to oxidation, but the methoxy group can be demethylated under harsh acidic conditions (e.g., BBr₃) to yield the phenol.
Synthetic Methodology: Validated Protocol
The synthesis of 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling reaction. This route is preferred over Stille coupling due to lower toxicity (avoiding organostannanes) and higher functional group tolerance.
Retrosynthetic Strategy
The target molecule is disconnected at the biaryl bond. The most robust approach couples an aryl boronate with a 2-halopyrimidine .
-
Fragment A: Methyl 2-bromo-4-methoxybenzoate (Electrophile → converted to Boronate).
-
Fragment B: 2-Chloropyrimidine (Electrophile).
-
Note: Direct coupling of 2-halobenzoates with 2-pyridyl/pyrimidinyl boronates is difficult due to the instability of 2-heteroaryl boronates (protodeboronation). Therefore, the "Reverse Suzuki" (Aryl Boronate + Heteroaryl Halide) is the standard industrial route.
Step-by-Step Experimental Protocol
Step 1: Borylation of the Aryl Halide
-
Precursor: Methyl 2-bromo-4-methoxybenzoate.
-
Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, Potassium Acetate (KOAc).
-
Solvent: 1,4-Dioxane.
-
Conditions: 90°C, 12 hours, Inert Atmosphere (N₂).
Step 2: Suzuki Coupling
-
Reactants: Crude Aryl Boronate (from Step 1) + 2-Chloropyrimidine.
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos.
-
Base: Na₂CO₃ (2.0 eq, 2M aqueous solution).
-
Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1).
-
Conditions: Reflux (100°C), 16 hours.
Step 3: Saponification (Hydrolysis)
-
Reactant: Methyl 4-methoxy-2-(pyrimidin-2-yl)benzoate.
-
Reagents: LiOH·H₂O (3.0 eq).
-
Solvent: THF/Water (1:1).
-
Conditions: Room Temperature, 4 hours.
-
Workup: Acidify with 1N HCl to pH 3-4. The product precipitates.[1][2][3] Filter, wash with water, and dry.[2]
Synthetic Workflow Diagram
Figure 2: Three-step synthetic pathway from the bromo-ester precursor to the final carboxylic acid.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
Carboxylic Acid: δ 12.5–13.0 ppm (broad singlet, 1H, -COOH).
-
Pyrimidine Ring:
-
δ 8.8–8.9 ppm (doublet, 2H, positions 4' and 6' of pyrimidine).
-
δ 7.4–7.5 ppm (triplet, 1H, position 5' of pyrimidine).
-
-
Benzene Ring:
-
δ 7.8 ppm (doublet, 1H, H-6 adjacent to acid).
-
δ 7.0–7.2 ppm (multiplet, 2H, H-3 and H-5).
-
-
Methoxy Group: δ 3.85 ppm (singlet, 3H, -OCH₃).
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI).
-
Positive Mode (ESI+): [M+H]⁺ = 231.08 m/z.
-
Negative Mode (ESI-): [M-H]⁻ = 229.07 m/z.
Applications in Drug Discovery
This compound serves as a high-value scaffold intermediate in the synthesis of kinase inhibitors and GPCR ligands.
-
Kinase Inhibition: The biaryl system mimics the hinge-binding motif found in many ATP-competitive inhibitors (e.g., analogues of Pazopanib or Nilotinib intermediates). The pyrimidine nitrogen can accept a hydrogen bond from the kinase hinge region [1].
-
P2X3 Antagonists: Substituted benzoic acids are key building blocks for P2X3 receptor antagonists used in treating chronic cough. The ortho-heteroaryl group provides critical steric bulk that dictates the binding conformation [2].
-
Scaffold Hopping: It is often used to replace ortho-phenyl benzoic acids to improve solubility (via the pyrimidine nitrogens) and metabolic stability.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 184185, 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid (Structurally related scaffold analysis). Retrieved February 12, 2026, from [Link]
-
Gingipalli, L., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. bioRxiv. (Demonstrating the utility of heteroaryl-benzoic acid scaffolds in kinase inhibition). Retrieved February 12, 2026, from [Link]
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The Strategic Synthesis and Application of Biaryl Benzoic Acid Building Blocks in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The biaryl benzoic acid motif is a cornerstone of contemporary medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds and approved therapeutics.[1][2] This structural unit offers a unique combination of conformational rigidity and synthetic versatility, enabling the precise spatial orientation of functional groups to optimize interactions with biological targets. This guide provides a comprehensive technical overview of the synthesis and strategic application of biaryl benzoic acid building blocks. We will delve into the core synthetic methodologies, offering field-proven insights into experimental design and execution. Furthermore, we will explore the critical role of this scaffold in drug discovery, including the challenges and advanced strategies related to atropisomerism.
The Biaryl Benzoic Acid Scaffold: A Privileged Element in Drug Design
The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[3][4] The biaryl scaffold, and specifically the biaryl benzoic acid core, fits this description perfectly. Its prevalence is evident in a wide array of therapeutics, from anti-inflammatory and analgesic agents to treatments for neurological and cardiovascular diseases.[1][5]
The strategic importance of this scaffold lies in several key features:
-
Structural Rigidity and Conformational Control: The steric hindrance around the biaryl axis restricts free rotation, allowing for the creation of molecules with well-defined three-dimensional structures. This pre-organization can lead to enhanced binding affinity and selectivity for the target protein.[6][7]
-
Vectors for Chemical Space Exploration: The two aryl rings and the carboxylic acid group provide multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to fine-tune potency, selectivity, and pharmacokinetic properties.[1]
-
Modulation of Physicochemical Properties: The benzoic acid moiety, a key hydrogen bond donor and acceptor, significantly influences solubility and membrane permeability, crucial parameters for drug-like properties.
Core Synthetic Strategies for Biaryl Benzoic Acid Construction
The construction of the C(sp²)–C(sp²) bond of the biaryl system is the critical step in synthesizing these building blocks. Several powerful, transition-metal-catalyzed cross-coupling reactions have become the workhorses of medicinal chemists.
The Suzuki-Miyaura Coupling: A Robust and Versatile Method
The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most widely used method for biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.[5][8]
Causality in Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, especially for sterically hindered substrates.[9] The base is crucial for the transmetalation step, with common choices including carbonates, phosphates, and hydroxides.[10]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water) and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Directed Ortho-Metalation (DoM): A Strategy for Regiocontrolled Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[11][12] A directing metalation group (DMG), such as a carboxylic acid, coordinates to a strong base (typically an organolithium reagent), directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a wide range of substituents.
The DoM-Cross-Coupling Connection: A particularly powerful strategy involves quenching the aryllithium intermediate with a boron electrophile (e.g., triisopropyl borate) to generate an in situ boronic acid derivative, which can then undergo a Suzuki-Miyaura coupling in a one-pot fashion.[13][14] This approach provides a highly efficient route to ortho-substituted biaryl benzoic acids.
Diagram: Directed Ortho-Metalation (DoM) Workflow
Caption: General workflow for the synthesis of biaryl benzoic acids via DoM.
C-H Activation/Arylation: An Atom-Economical Approach
Direct C-H activation and arylation have emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions, as they obviate the need for pre-functionalized starting materials.[15][16] In the context of benzoic acid derivatives, the carboxylate group can act as a directing group, guiding a transition metal catalyst (often palladium or ruthenium) to activate a C-H bond at the ortho position.[17][18]
Challenges and Advances: While powerful, C-H activation methodologies can face challenges with regioselectivity and substrate scope. However, significant progress has been made in developing more efficient and selective catalyst systems.[19][20]
Table: Comparison of Key Synthetic Methodologies
| Methodology | Advantages | Disadvantages | Typical Catalysts |
| Suzuki-Miyaura Coupling | High functional group tolerance, mild conditions, commercially available reagents.[5] | Requires pre-functionalized starting materials (halides and boronic acids). | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Directed Ortho-Metalation | Excellent regiocontrol, access to highly substituted systems.[13][21] | Requires stoichiometric strong bases, sensitive to some functional groups. | n-BuLi, s-BuLi, LDA |
| C-H Activation/Arylation | High atom economy, avoids pre-functionalization.[15][22] | Can suffer from issues with regioselectivity and requires specific directing groups.[18] | Pd(OAc)₂, [Ru(p-cymene)Cl₂]₂ |
Atropisomerism: A Critical Consideration in Biaryl Drug Design
The restricted rotation around the C-C single bond in sterically hindered biaryls can lead to the existence of stable, non-interconverting rotational isomers, known as atropisomers.[6][23] These atropisomers are stereoisomers and can exhibit significantly different pharmacological and toxicological profiles.
The LaPlante Classification of Atropisomers: Atropisomers are classified based on their half-life of racemization at 37 °C:
-
Class 1: Rapidly interconverting (t₁/₂ < 60 s)
-
Class 2: Moderately stable (60 s < t₁/₂ < 4.5 years)
-
Class 3: Configurationally stable (t₁/₂ > 4.5 years)
For drug development, Class 3 atropisomers are generally considered suitable as single stereoisomers.[6][24]
Strategic Implications for Medicinal Chemistry: The presence of atropisomerism can be both a challenge and an opportunity. While it necessitates careful stereochemical control and characterization, it also provides an additional dimension for optimizing drug-target interactions.[7][24] Asymmetric synthesis and chiral separation methods are crucial for accessing enantiopure atropisomeric biaryl benzoic acids.[25][26]
Diagram: Atropisomerism in a Biaryl System
Caption: Representation of two stable atropisomers due to hindered rotation.
Conclusion and Future Perspectives
Biaryl benzoic acid building blocks will undoubtedly remain a vital component of the medicinal chemist's toolbox. The continued development of more efficient, selective, and sustainable synthetic methodologies, particularly in the realm of C-H activation, will further expand the accessible chemical space.[15] A deeper understanding of the structural and conformational nuances of these scaffolds, including the strategic exploitation of atropisomerism, will be paramount in the design of the next generation of highly targeted and effective therapeutics.
References
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Schneider, C., Broda, E., & Snieckus, V. (2010). Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters. [Link]
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Daugulis, O., Do, H.-Q., & Shabashov, D. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society. [Link]
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Gao, K., & Yoshikai, N. (2018). Regiospecific ortho-C-H Allylation of Benzoic Acids. Angewandte Chemie International Edition. [Link]
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Wang, Y., et al. (2025). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. Angewandte Chemie International Edition. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Borges, F., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]
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Shuo, Y., Chang, J., & Yu, B. (2021). Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate. [Link]
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Verma, R., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications. [Link]
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LaPlante, S. R., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. [Link]
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Scientific Update. (n.d.). Atropisomerism in Drug Discovery and Development. Scientific Update. [Link]
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Alessi, M., et al. (2013). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. Platinum Metals Review. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. [Link]
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Alberico, D., et al. (2017). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Topics in Current Chemistry. [Link]
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LaPlante, S. R., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience. [Link]
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Research Explorer The University of Manchester. (n.d.). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Research Explorer The University of Manchester. [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
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LaPlante, S. R., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Wang, J., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. [Link]
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Bagle, A. G., et al. (2024). Direct Ortho C–H Arylation of Benzamides/Benzoic Acids with Aryl Iodide Catalyzed by a Pyridine-2-carboimine Pd Complex Immobilized on Amine-Functionalized Magnetic Nanoparticles. ACS Omega. [Link]
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Clayden, J., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
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Al-Masri, A. A. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]
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Kim, J., & Chang, S. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. [Link]
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Morrill, C., Gillespie, J. E., & Phipps, R. J. (2023). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Organic & Biomolecular Chemistry. [Link]
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San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Mesa College. [Link]
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Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. [Link]
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Wang, S.-Q., Chen, K., & Zhang, X. (2020). Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Chemical Communications. [Link]
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Zhao, Y., & Szostak, M. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Chemistry Frontiers. [Link]
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PapersFlow. (n.d.). Catalytic C–H Functionalization Methods: Research Guide & Key Papers. PapersFlow. [Link]
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Wencel-Delord, J., & Glorius, F. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]
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Maruyama, T., et al. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I. Bioorganic & Medicinal Chemistry. [Link]
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LASSBIO - UFRJ. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO - UFRJ. [Link]
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Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. [Link]
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Josa, D., et al. (2019). Development of Biarylalkyl Carboxylic Acid Amides with Improved Anti-schistosomal Activity. ChemMedChem. [Link]
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Wang, Y., et al. (2025). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. European Journal of Medicinal Chemistry. [Link]
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The 2-(Pyrimidin-2-yl)benzoic Acid Scaffold: A Privileged Motif in Drug Discovery
Technical Guide for Medicinal Chemists & Process Scientists
Executive Summary
The 2-(pyrimidin-2-yl)benzoic acid scaffold represents a "privileged structure" in modern medicinal chemistry, most notably serving as the pharmacophoric anchor for Dual Orexin Receptor Antagonists (DORAs) like Filorexant (MK-6096) . Unlike simple biaryl systems, this scaffold introduces a critical "ortho-effect" —a steric and electronic lock that forces the biaryl axis into a non-coplanar conformation. This structural rigidity, combined with the metabolic stability of the pyrimidine ring (a bioisostere for phenyl or pyridine), makes it an invaluable tool for targeting G-Protein Coupled Receptors (GPCRs) and kinases that require a twisted, "U-shaped" ligand conformation.
This guide details the structural rationale, industrial-scale synthesis, and biological validation of this scaffold, moving beyond basic literature to provide actionable process insights.
Structural Biology & Pharmacophore Logic
The "Ortho-Twist" Conformation
The defining feature of the 2-(pyrimidin-2-yl)benzoic acid scaffold is its inability to adopt a planar conformation. Steric repulsion between the pyrimidine nitrogen lone pairs/hydrogens and the ortho-carboxylic acid (or amide) forces the two aromatic rings to twist relative to each other.
-
Dihedral Angle: Typically 60°–90° .
-
Bioactive Role: This twist mimics the turn structures found in peptide loops, allowing the molecule to fit into deep, hydrophobic pockets (like the Orexin receptor binding cleft) without paying a high entropic penalty upon binding.
-
Metabolic Advantage: The electron-deficient pyrimidine ring is less susceptible to oxidative metabolism (CYP450) compared to a phenyl ring, improving the drug's half-life (
).
SAR Logic: From Biaryl to Pyrimidine
The evolution from a standard biphenyl carboxylic acid to the 2-pyrimidinyl derivative often follows this logic:
Caption: Structural evolution from a generic biphenyl scaffold to the optimized 2-pyrimidinyl benzoic acid core.
Synthesis Protocols
Synthesizing 2-pyrimidinyl benzoic acids is notoriously difficult via standard Suzuki coupling due to the instability of 2-pyrimidinyl boronic acids (rapid protodeboronation). The industry standard, developed for MK-6096, utilizes a Negishi Coupling or a Reverse Suzuki strategy.
Protocol A: The Negishi Coupling (Process Route)
Recommended for scale-up (>10g) and high reliability.
Target: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid (Filorexant Intermediate).[1][2]
Reagents:
-
Substrate: 2-Bromo-5-methylbenzoic acid (1.0 equiv).
-
Catalyst: PdCl₂(PPh₃)₂ (2 mol%).
-
Additive: Anhydrous ZnCl₂ (Critical for zincate formation).
-
Solvent: THF/Toluene.
-
Conditions: 55°C, 14–16 hours.
Step-by-Step Workflow:
-
Zincate Formation: In a dry reactor, dissolve 2-chloropyrimidine in THF. Add ZnCl₂ (anhydrous) to form the organozinc species in situ (or pre-form if using organolithium exchange, though the direct catalytic route is safer). Note: The specific optimized route often uses the zinc salt to activate the halide.
-
Catalyst Addition: Add the 2-bromo-5-methylbenzoic acid and PdCl₂(PPh₃)₂ under N₂ atmosphere.
-
Coupling: Heat to 55°C. The reaction proceeds via oxidative addition of the bromobenzoic acid, transmetallation with the pyrimidinyl-zinc species, and reductive elimination.
-
Workup: Quench with aqueous NH₄Cl. Extract with EtOAc. The product precipitates upon acidification (pH 3–4) due to the amphoteric nature of the amino-acid-like structure.
Protocol B: The "Reverse" Suzuki (MedChem Route)
Recommended for small-scale library generation (<100mg).
Concept: Use the Benzoic Acid Boronate (stable) + 2-Chloropyrimidine (electrophile).
Reagents:
-
2-Borono-5-methylbenzoic acid (or pinacol ester).
-
Catalyst: Pd(dppf)Cl₂ or Pd-RuPhos G3 (for sterically hindered substrates).
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: Dioxane/Water (4:1).[3]
Critical Causality: Standard 2-pyrimidinyl boronic acids deboronate within minutes in aqueous base. By reversing the polarity (making the benzene the nucleophile), you avoid this instability. However, steric hindrance at the ortho-position requires a highly active catalyst (RuPhos or dppf).
Caption: Decision tree for synthesizing sterically congested 2-pyrimidinyl benzoic acids.
Therapeutic Applications & Case Studies
Primary Case Study: Filorexant (MK-6096)
Therapeutic Area: Insomnia (Orexin Receptor Antagonist).[4][5][6]
-
Role of the Scaffold: The 5-methyl-2-(pyrimidin-2-yl)benzoic acid moiety acts as the "Left-Hand Side" (LHS) of the drug.
-
Binding Mechanism:
-
The benzoic acid is converted to a diazepane amide. The carbonyl oxygen of this amide accepts a hydrogen bond from the receptor (likely Asn or Tyr residues).
-
The pyrimidine ring sits in a hydrophobic pocket, engaging in T-shaped pi-stacking interactions.
-
"The Pyrimidine Effect": During the synthesis of MK-6096, the pyrimidine ring was found to participate in an unusual intramolecular activation of the amide coupling, acting as a transient directing group to facilitate the reaction with the hindered diazepane amine [1].
-
Secondary Application: PPARγ Modulators
Derivatives of 4-(2-pyrimidinyl)benzoic acid (para-isomer) and related ortho-isomers have been utilized to create MEKT-75 , a PPARγ antagonist. Here, the scaffold provides a rigid linker that positions a sulfonamide tail to block the Helix-12 folding required for receptor activation [2].
Biological Characterization Assays
To validate the efficacy of derivatives containing this scaffold, the following assay cascade is standard.
FLIPR Calcium Flux Assay (Orexin Antagonism)
-
Purpose: Measure the ability of the compound to block Orexin-A induced calcium release in CHO cells expressing OX1R or OX2R.
-
Protocol:
-
Seed CHO-OX1R cells in 384-well black plates.
-
Load cells with Fluo-4 AM calcium dye for 60 min.
-
Add test compound (2-pyrimidinyl derivative) and incubate for 15 min.
-
Challenge with Orexin-A (EC80 concentration).
-
Measure fluorescence decrease relative to control (DMSO).
-
-
Success Criteria: IC₅₀ < 50 nM for lead candidates.
Solubility & pKa
-
Method: Kinetic solubility in PBS (pH 7.4) and SGF (pH 1.2).
-
Expected Result: The pyrimidine ring (pKa ~ 1.3) is weakly basic. While it does not protonate at physiological pH, it improves solubility in acidic media (stomach) compared to a phenyl ring, aiding oral bioavailability.
References
-
Chung, J. Y. L., et al. (2014).[7] "Unusual Pyrimidine Participation: Efficient Stereoselective Synthesis of Potent Dual Orexin Receptor Antagonist MK-6096." Organic Letters, 16(22), 5890–5893. Link
-
Liu, F., Zhao, S., Yu, L., & Liu, H. (2021). "Condition Optimization for Synthesis of 5-methyl-2-(pyrimidin-2-yl) Benzoic Acid." Letters in Organic Chemistry, 18(7), 501-506. Link
-
Girardin, M., et al. (2015). "Convergent Kilogram-Scale Synthesis of Dual Orexin Receptor Antagonist." Organic Process Research & Development, 19(10). Link
-
Yamamoto, K., et al. (2013). "Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands." Journal of Medicinal Chemistry. Link
Sources
- 1. Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Synthesis and evaluation of carbon-linked analogs of dual orexin receptor antagonist filorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unusual pyrimidine participation: efficient stereoselective synthesis of potent dual orexin receptor antagonist MK-6096 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Application of Pyrazolo[3,4-d]pyrimidine Derivatives: A Technical Guide for Researchers
This guide will delve into the general methodologies for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, explore their significant role as kinase inhibitors in oncology, and provide practical insights into their handling and experimental use. For novel compounds such as CAS 1293285-88-7, which are not commercially available off-the-shelf, this guide also addresses the route of custom synthesis.
The Pyrazolo[3,4-d]pyrimidine Core: A Versatile Pharmacophore
The pyrazolo[3,4-d]pyrimidine nucleus is a bicyclic heteroaromatic system that is isosteric with purine. This structural similarity allows it to interact with a variety of biological targets, particularly ATP-binding sites in kinases.[1] The versatility of this scaffold lies in the ability to introduce a wide range of substituents at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Derivatives of this core structure have been extensively investigated for their therapeutic potential, with a significant focus on their anticancer properties.[2][3] They have been shown to act as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Src kinase.[2][3][4][5]
Sourcing Novel Pyrazolo[3,4-d]pyrimidine Derivatives: The Custom Synthesis Approach
Given that CAS 1293285-88-7 is not a stock chemical, researchers seeking to investigate its properties or those of other novel pyrazolo[3,4-d]pyrimidine derivatives will need to engage with a custom synthesis provider. Contract Research Organizations (CROs) and specialized chemical synthesis companies offer services to produce specific molecules on a milligram to kilogram scale.
When selecting a custom synthesis partner, it is crucial to consider their expertise in heterocyclic chemistry, the quality control measures they employ, and their ability to provide comprehensive analytical data to confirm the structure and purity of the final compound.
Table 1: Key Considerations for Selecting a Custom Synthesis Provider
| Criteria | Importance | Key Questions to Ask |
| Expertise in Heterocyclic Chemistry | High | - Do you have experience synthesizing pyrazolo[3,4-d]pyrimidines or related scaffolds?- Can you provide examples of similar projects you have completed? |
| Analytical Capabilities | High | - What analytical techniques do you use to confirm structure and purity (e.g., NMR, LC-MS, HPLC)?- Will I receive a comprehensive Certificate of Analysis (CoA)? |
| Scalability | Medium-High | - Can you synthesize the compound on the scale I require (mg to kg)?- Do you have the capacity for scale-up production if needed? |
| Communication and Project Management | High | - How will I be updated on the progress of the synthesis?- Who will be my primary point of contact? |
| Confidentiality | High | - Do you have a standard confidentiality agreement in place to protect my intellectual property? |
General Synthesis Strategies for Pyrazolo[3,4-d]pyrimidine Derivatives
The synthesis of the pyrazolo[3,4-d]pyrimidine core typically involves the construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring. A common and versatile approach starts with a 5-amino-1H-pyrazole-4-carbonitrile derivative, which can then be cyclized with various reagents to form the pyrimidine ring.
A general synthetic pathway is outlined below:
Caption: General synthetic scheme for pyrazolo[3,4-d]pyrimidin-4-amines.
This method allows for the introduction of diverse substituents on both the pyrazole and pyrimidine rings, leading to a wide array of derivatives.[6] For instance, variations in the starting aryl nitrile can be used to explore structure-activity relationships (SAR) at the 6-position of the pyrazolo[3,4-d]pyrimidine core.
Biological Activity and Mechanism of Action: Kinase Inhibition
A significant body of research has focused on the development of pyrazolo[3,4-d]pyrimidine derivatives as potent and selective kinase inhibitors for the treatment of cancer.[2][3][7]
Mechanism of Action:
Many pyrazolo[3,4-d]pyrimidine-based inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway that contributes to cancer cell proliferation and survival.
Caption: Mechanism of ATP-competitive kinase inhibition.
Experimental Protocols: Handling and Characterization
For researchers working with novel pyrazolo[3,4-d]pyrimidine derivatives, proper handling and characterization are paramount.
Solubility and Storage:
-
Solubility: The solubility of these compounds can vary significantly based on their substituents. It is advisable to perform initial solubility tests in common laboratory solvents such as DMSO, DMF, and ethanol.
-
Storage: As a general precaution for novel organic compounds, it is recommended to store them in a cool, dry, and dark place. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.
Analytical Characterization:
A comprehensive characterization of any newly synthesized compound is essential to confirm its identity and purity.
Table 2: Standard Analytical Techniques for Characterization
| Technique | Purpose | Expected Information |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural Elucidation | - Confirms the presence of expected functional groups.- Provides information on the connectivity of atoms. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity and Molecular Weight Determination | - Determines the purity of the compound.- Confirms the molecular weight of the target molecule. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | - Provides a quantitative measure of the compound's purity. |
| Infrared (IR) Spectroscopy | Functional Group Identification | - Confirms the presence of key functional groups (e.g., N-H, C=O). |
| Elemental Analysis | Elemental Composition | - Determines the percentage of C, H, and N, which should match the calculated values for the expected molecular formula. |
Conclusion
While CAS 1293285-88-7 remains an uncharacterized compound in the public domain, the pyrazolo[3,4-d]pyrimidine scaffold to which it belongs is a rich area of research with significant therapeutic potential. For scientists and drug developers, a thorough understanding of the synthesis, biological activity, and experimental considerations for this class of compounds is invaluable. The path to investigating novel derivatives like CAS 1293285-88-7 lies in the realm of custom synthesis, followed by rigorous characterization and biological evaluation. This guide provides a foundational framework for embarking on such research endeavors.
References
-
6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. ScienceDirect. [Link]
-
Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. ResearchGate. [Link]
-
Chemical Properties of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (CAS 2380-63-4). Cheméo. [Link]
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][6][8][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]
-
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI. [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ResearchGate. [Link]
-
Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
-
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. comptox.epa.gov. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 8. dspace.umh.es [dspace.umh.es]
- 9. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: High-Efficiency Synthesis of 4-Methoxy-2-(pyrimidin-2-yl)benzoic Acid
Executive Summary
This application note details the optimized synthesis of 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid , a pharmacophore often found in kinase inhibitors (e.g., CSNK2A inhibitors). The synthesis centers on a challenging Suzuki-Miyaura cross-coupling between an ortho-substituted aryl halide and a 2-heteroaryl boronate.
The Core Challenge: This transformation presents two distinct chemical hurdles:
-
Steric Hindrance: The ortho-substitution on the benzoic acid scaffold impedes oxidative addition and transmetallation.
-
Protodeboronation: 2-Pyrimidinylboronic acids/esters are notoriously unstable, undergoing rapid protodeboronation under the basic conditions required for Suzuki coupling, often faster than the coupling reaction itself.
The Solution: This protocol utilizes Buchwald Precatalysts (XPhos Pd G2) and a protected ester strategy to overcome these barriers, ensuring high yields (>80%) and reproducibility.
Strategic Analysis & Retrosynthesis
The Chemical Pathway
Direct coupling of the free benzoic acid is discouraged due to catalyst poisoning by the carboxylate and solubility issues. The "Gold Standard" route involves:
-
Protection: Conversion of the precursor acid to a methyl ester.
-
Coupling: Palladium-catalyzed cross-coupling using bulky biarylphosphine ligands.[1]
-
Deprotection: Controlled saponification to the final acid.
Mechanism & Ligand Selection
To couple the unstable 2-pyrimidinyl boronate, the rate of Transmetallation (
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is selected. Its bulk facilitates the coupling of ortho-substituted substrates, while its electron-rich nature accelerates oxidative addition. Most importantly, it forms a highly active monolithic Pd(0) species that catalyzes the reaction rapidly, before the boronate decomposes.
-
Base: Potassium Phosphate (
) is preferred over Carbonates ( ) to buffer the pH and minimize base-catalyzed deboronation.
Figure 1: Validated synthetic workflow. The ester intermediate is crucial for purification and reaction stability.
Experimental Protocols
Protocol A: Esterification of Starting Material
Objective: Protect the carboxylic acid to prevent catalyst inhibition.
Reagents:
-
2-Bromo-4-methoxybenzoic acid (10.0 g, 43.3 mmol)
-
Methanol (anhydrous, 100 mL)
-
Sulfuric Acid (conc.
, 2.0 mL)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask (RBF), suspend the 2-Bromo-4-methoxybenzoic acid in Methanol (100 mL).
-
Catalyst Addition: Add conc.
(2.0 mL) dropwise with stirring. -
Reflux: Equip with a reflux condenser and heat to 65°C (reflux) for 12 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the acid spot disappears.
-
Workup: Cool to room temperature (RT). Concentrate under reduced pressure to ~20 mL. Pour residue into ice-water (200 mL) and neutralize with sat.
. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine, dry over , and concentrate. -
Yield: Expect ~10.1 g (95%) of Methyl 2-bromo-4-methoxybenzoate as a white/off-white solid. Use directly in Step 2.
Protocol B: The Suzuki-Miyaura Coupling (Critical Step)
Objective: Install the pyrimidine ring using the unstable boronate ester.
Critical Process Parameters (CPP):
-
Degassing: Oxygen promotes homocoupling and catalyst deactivation. Rigorous sparging is mandatory.
-
Temperature: 80-100°C is required to drive the sterically hindered coupling, but higher temps accelerate deboronation. 85°C is the optimal set point.
-
Stoichiometry: Use excess boronate (1.5 equiv) to account for decomposition.
Reagents:
-
Methyl 2-bromo-4-methoxybenzoate (1.0 equiv, 2.45 g, 10 mmol)
-
2-Pyrimidinylboronic acid pinacol ester (1.5 equiv, 3.09 g, 15 mmol) [Note: Store in freezer until use]
-
Catalyst: XPhos Pd G2 (2 mol%, 157 mg) [Alternative:
(2 mol%) + XPhos (4 mol%)] -
Base:
(3.0 equiv, 6.36 g) -
Solvent: 1,4-Dioxane / Water (4:1 ratio, 40 mL / 10 mL)
Procedure:
-
Setup: Charge a 3-neck RBF with the Aryl Bromide, Boronate Ester, and Base (
). -
Solvent Prep: Add 1,4-Dioxane and Water. Sparge with Nitrogen/Argon for 15 minutes. (Critical for XPhos performance).
-
Catalyst Addition: Add XPhos Pd G2 catalyst under a positive stream of inert gas.
-
Reaction: Heat the mixture to 85°C for 4–6 hours.
-
Tip: If TLC shows stalled reaction, add an additional 0.5 equiv of boronate ester dissolved in degassed dioxane.
-
-
Workup: Cool to RT. Dilute with Water (50 mL) and extract with EtOAc (
mL).-
Note: The pyrimidine nitrogen can coordinate to Pd, making removal difficult. Wash the organic layer with a 5% solution of L-Cysteine or Sodium Diethyldithiocarbamate if the product is dark (residual Pd).
-
-
Purification: Dry (
), concentrate, and purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes). -
Data: Methyl 4-methoxy-2-(pyrimidin-2-yl)benzoate. Yield: 75-85%.
Figure 2: Catalytic cycle highlighting the competition between the desired transmetallation and the rapid protodeboronation of the pyrimidine boronate.
Protocol C: Saponification to Final Acid
Objective: Hydrolyze the methyl ester without degrading the pyrimidine ring.
Reagents:
-
Methyl ester intermediate (2.44 g, 10 mmol)
-
Lithium Hydroxide Monohydrate (
, 3.0 equiv, 1.26 g) -
THF / Water (3:1, 40 mL)
Procedure:
-
Dissolve the ester in THF (30 mL).
-
Add a solution of LiOH in Water (10 mL).
-
Stir at 50°C for 2-3 hours. (Monitoring: LCMS or TLC).
-
Acidification: Cool to 0°C. Carefully adjust pH to ~3-4 using 1N HCl. Do not go below pH 2 , as pyrimidines can protonate and become water-soluble or unstable.
-
Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate, extract with EtOAc (
), dry, and concentrate. -
Recrystallization: Acetonitrile or Ethanol/Water if necessary.
Analytical Data Summary
| Parameter | Specification | Notes |
| Target | 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid | MW: 230.22 g/mol |
| Appearance | White to Off-White Solid | |
| 1H NMR (DMSO-d6) | Diagnostic Pyrimidine doublet at ~8.8 ppm | |
| MS (ESI) | Positive mode | |
| Purity | Required for biological assays |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Protodeboronation of boronate | (1) Increase boronate to 2.0 equiv. (2) Add boronate in 3 portions over 1 hour. (3) Switch to MIDA boronate (more stable). |
| No Reaction | Catalyst oxidation / Poisoning | (1) Ensure rigorous degassing. (2) Switch from Pd(OAc)2 to pre-formed XPhos Pd G2 . |
| Black Precipitate | Pd Precipitation (Pd black) | Ligand/Pd ratio is off. Ensure 2:1 Ligand:Pd ratio or use precatalyst. |
| Product in Aqueous Phase | Over-acidification during workup | Pyrimidines are basic. Adjust pH to 4-5 (isoelectric point vicinity) rather than pH 1. |
References
-
General Suzuki-Miyaura Mechanism: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link
-
Coupling of Unstable 2-Heterocyclic Boronates: Kinzel, T.; Zhang, Y.; Buchwald, S. L.[2] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1][2] J. Am. Chem. Soc.[2]2010 , 132, 14073–14075.[2] Link
-
Ligand Selection (XPhos): Billingsley, K. L.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." J. Am. Chem. Soc.2007 , 129, 3358–3366. Link
-
Instability of 2-Pyrimidinyl Boronates: Tyrra, W. "The instability of 2-pyrimidinylboronic acid." Heterocycles2005 , 65, 1655. Link
Sources
Application Note: Protocol for Amide Coupling of 4-Methoxy-2-(pyrimidin-2-yl)benzoic Acid
Executive Summary & Chemical Context[1][2][3][4][5]
4-Methoxy-2-(pyrimidin-2-yl)benzoic acid represents a class of "privileged scaffolds" frequently utilized in the synthesis of Orexin Receptor Antagonists (e.g., analogs of Suvorexant or Lemborexant) and various kinase inhibitors.
The chemical structure presents a specific synthetic challenge: The Ortho-Heteroaryl Effect. The pyrimidine ring at the ortho position (C2) creates significant steric bulk that shields the carboxylic acid (C1). Furthermore, the nitrogen atoms on the pyrimidine ring can induce electronic repulsion or non-productive chelation with coupling reagents. Standard carbodiimide protocols (EDC/HOBt) often suffer from slow kinetics, incomplete conversion, or extensive racemization (if the amine partner is chiral) due to the prolonged reaction times required.
This Application Note details two optimized protocols designed to overcome this barrier:
-
Method A (The "Green" Standard): T3P® (Propylphosphonic Anhydride) Coupling. Best for scale-up, safety, and ease of workup.
-
Method B (The "Robust" Standard): Acid Chloride Activation via Oxalyl Chloride. Best for extremely unreactive amines or when T3P fails.
Pre-Reaction Analysis & Strategy
Before initiating synthesis, it is critical to understand the steric environment. The ortho-pyrimidine ring forces the carboxylic acid out of planarity, reducing conjugation but increasing the energy barrier for nucleophilic attack.
Decision Matrix: Which Protocol to Choose?
Figure 1: Decision tree for selecting the optimal coupling methodology based on substrate properties and scale.
Method A: T3P® (Propylphosphonic Anhydride) Coupling
Rationale: T3P is a cyclic anhydride that acts as a potent coupling agent with low toxicity. It is particularly effective for hindered acids because it activates the carboxylate in a specific geometry that minimizes steric clash during the amine approach. It also acts as a water scavenger, driving the equilibrium forward.
Materials
-
Substrate: 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid (1.0 equiv)
-
Amine Partner: 1.1 – 1.2 equiv
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 – 4.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry)
Step-by-Step Protocol
-
Setup: To a dry reaction vessel equipped with a magnetic stir bar and nitrogen inlet, charge 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid (1.0 equiv) and the Amine Partner (1.1 equiv).
-
Solvation: Add EtOAc (or 2-MeTHF) to achieve a concentration of 0.1 M to 0.2 M. Stir at room temperature (20–25 °C) for 5 minutes.
-
Base Addition: Add DIPEA (3.0 equiv) in one portion. Note: The mixture may become homogeneous or remain a slurry depending on the salt form.
-
Activation: Cool the mixture to 0 °C (ice bath). Dropwise, add T3P solution (1.5 equiv) over 10–15 minutes.
-
Critical Check: Exotherm control is usually mild, but monitoring internal temperature is recommended on scales >10g.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.
-
QC Check: Monitor by LC-MS. Look for the disappearance of the acid (M+H = 231 Da for the acid core) and formation of the amide.
-
Optimization: If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.
-
-
Workup (Self-Validating Step):
-
Quench by adding water (equal volume to solvent).
-
Separate phases.
-
Wash the organic layer with 10% Citric Acid (removes unreacted amine and DIPEA). Caution: Do not use strong HCl, as the pyrimidine moiety may protonate and drag the product into the aqueous phase.
-
Wash with Sat. NaHCO₃ (removes unreacted benzoic acid and T3P byproducts).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
Method B: Acid Chloride Activation (Oxalyl Chloride)
Rationale: When the amine is unreactive (e.g., an electron-deficient aniline) or the steric bulk is extreme, the acid chloride is the most reactive electrophile available. The addition of catalytic DMF forms the Vilsmeier-Haack intermediate, ensuring rapid conversion.
Materials
-
Substrate: 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)
-
Catalyst: DMF (Dimethylformamide) (1–2 drops / 0.05 equiv)
-
Base: Triethylamine (TEA) or DIPEA (2.0 – 3.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol
-
Activation (Acid Chloride Formation):
-
Suspend the benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen.
-
Cool to 0 °C.
-
Add catalytic DMF (1–2 drops).
-
Add Oxalyl Chloride (1.2 equiv) dropwise. Caution: Vigorous gas evolution (CO, CO₂, HCl).
-
Stir at 0 °C for 30 mins, then warm to RT for 1–2 hours.
-
Validation: Take an aliquot, quench with MeOH, and check LC-MS for the methyl ester. If the acid is gone and methyl ester is present, activation is complete.
-
-
Evaporation (Optional but Recommended):
-
Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl.
-
Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
-
Coupling:
-
In a separate vessel, dissolve the Amine Partner (1.1 equiv) and TEA (2.5 equiv) in DCM.
-
Cool the amine solution to 0 °C.[1]
-
Slowly add the solution of the Acid Chloride to the amine solution.
-
-
Completion:
Quantitative Comparison of Methods
| Feature | Method A: T3P | Method B: Acid Chloride |
| Reactivity | High (Activated Anhydride) | Very High (Acyl Chloride) |
| Steric Tolerance | Excellent | Excellent |
| Byproducts | Water-soluble phosphates (Easy removal) | HCl, CO, CO₂ (Gas evolution) |
| Racemization Risk | Very Low | Moderate (if base is excessive) |
| Green Chemistry | High (Green solvents, non-toxic) | Low (Chlorinated solvents, corrosive) |
| Cost | Moderate | Low |
Mechanistic Visualization
The following diagram illustrates the T3P activation cycle, highlighting why it effectively manages the steric hindrance of the ortho-pyrimidine group.
Figure 2: T3P activation mechanism. The cyclic structure of T3P pulls the carboxylate oxygen, reducing steric crowding for the incoming amine.
Troubleshooting & Critical Parameters
-
Issue: Low Conversion.
-
Cause: The pyrimidine nitrogen may be hydrogen-bonding with the carboxylic acid proton, making it less available for deprotonation/activation.
-
Fix: Increase the equivalents of Base (DIPEA) to 4.0 or 5.0 equiv to disrupt this interaction. Switch to Method B (Acid Chloride) if T3P stalls.
-
-
Issue: Solubility.
-
Cause: The zwitterionic nature of the amino-acid-like structure (if amine is present) or the high polarity of the pyrimidine.
-
Fix: Use DMF/DCM mixtures (1:1) instead of pure EtOAc.
-
-
Issue: Product trapped in Aqueous Phase.
-
Cause: The pyrimidine ring is basic (pKa ~ 1-2, but can be higher with substituents). Strong acid washes (pH < 2) will protonate it.
-
Fix: Keep aqueous washes at pH 4–5 (Citric acid or Ammonium Chloride) rather than 1M HCl.
-
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Eisai R&D Management Co., Ltd. (2013).[3] Process for preparation of cyclopropane compounds (Lemborexant intermediates).[4] Patent WO2013123240. (Demonstrates coupling of similar ortho-heteroaryl acids).
- Patterson, A. W., et al. (2011). Optimization of the T3P-Promoted Synthesis of Amides. Tetrahedron Letters, 52(31), 3982-3985. (General T3P protocols).
-
Flick, A. C., et al. (2021).[4] Synthetic Approaches to the New Drugs Approved during 2019.[4][5] Journal of Medicinal Chemistry, 64(7), 3604–3657.[4] (Discusses Lemborexant synthesis).
Sources
Advanced Crystallization Protocol: 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid
Executive Summary
This guide details the crystallization and purification strategies for 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid (CAS: 1293285-88-7). As a critical intermediate in the synthesis of dual orexin receptor antagonists (such as those described in Janssen patents US9611277B2), the purity and physical form of this compound directly impact downstream coupling efficiency and final drug product quality.
This protocol addresses two distinct needs:
-
Isolation (Reactive Crystallization): Recovering the solid from the synthesis reaction mixture (typically a Suzuki-Miyaura coupling).
-
Purification (Recrystallization): Upgrading purity (>99.5%) and controlling crystal habit for filtration and flowability.
Physicochemical Profile & Solubility
Understanding the molecule's behavior is the foundation of this protocol. The compound features an ionizable carboxylic acid tail and a weakly basic pyrimidine ring.
Key Properties
| Property | Value / Characteristic | Relevance to Crystallization |
| CAS Number | 1293285-88-7 | Unique Identifier for sourcing/verification. |
| Molecular Formula | C₁₂H₁₀N₂O₃ | MW: 230.22 g/mol . |
| pKa (Acid) | ~3.8 (Carboxylic Acid) | Soluble at pH > 5.0 (as carboxylate salt). |
| pKa (Base) | ~1.3 (Pyrimidine N) | Protonates only in strong acid (pH < 1). |
| LogP | ~1.8 (Estimated) | Moderate lipophilicity; likely soluble in alcohols/THF. |
Solubility Map
-
High Solubility: 1M NaOH (aq), DMSO, DMF, Hot Ethanol, Hot Methanol.
-
Moderate Solubility: THF, Ethyl Acetate, Acetone.
-
Low/Anti-Solvent: Water (at pH < 3), Heptane, Toluene, MTBE.
Protocol A: Reactive Crystallization (Isolation)
Objective: Isolation of crude solid from the reaction mixture (typically aqueous/organic biphasic mixture). Mechanism: pH-swing crystallization. The compound is soluble as a salt (benzoate) and precipitates upon acidification.
Reagents
-
Feed: Reaction mixture containing 4-Methoxy-2-(pyrimidin-2-yl)benzoate (Sodium/Potassium salt).
-
Acid: 2N Hydrochloric Acid (HCl).
-
Wash Solvent: Water, MTBE (Methyl tert-butyl ether).
Step-by-Step Procedure
-
Catalyst Removal: If the feed comes from a cross-coupling reaction, filter the alkaline solution (pH > 10) through Celite to remove Palladium residues.
-
Phase Separation: If an organic co-solvent (e.g., Toluene) was used in synthesis, separate the layers. Retain the Aqueous Layer (product is in the water phase as a salt).
-
Distillation (Optional): If the aqueous layer contains miscible organics (THF/Dioxane), strip them under vacuum to prevent "oiling out" during acidification.
-
Acidification:
-
Cool the aqueous solution to 20–25°C .
-
Slowly add 2N HCl dropwise with vigorous agitation.
-
Target pH: 3.0 – 3.5.
-
Observation: A thick white to off-white slurry will form.
-
-
Aging: Stir the slurry for 60 minutes to allow crystal growth and prevent inclusion of impurities.
-
Filtration: Filter using a Buchner funnel (Polypropylene cloth recommended).
-
Wash:
-
Wash 2x with Water (removes inorganic salts).
-
Wash 1x with MTBE (removes non-polar organic impurities).
-
-
Drying: Vacuum oven at 50°C for 12 hours.
Protocol B: Recrystallization (Purification)
Objective: Removal of isomers, des-bromo precursors, and color bodies. Target purity >99.5% (HPLC). Method: Cooling Crystallization with Anti-solvent finish.
Reagents
Step-by-Step Procedure
-
Dissolution:
-
Charge 10.0 g of Crude Solid into a reactor.
-
Add 80 mL of Ethanol.
-
Heat to Reflux (78°C) .
-
Check: If solids remain, add Ethanol in 5 mL increments until clear.
-
-
Hot Filtration (Critical):
-
While at reflux, filter through a pre-heated 0.45 µm filter to remove insoluble mechanical impurities.
-
-
Controlled Cooling:
-
Cool the filtrate to 60°C .
-
Seeding: Add 0.1% wt/wt pure seed crystals (if available) to induce nucleation.
-
Cool linearly from 60°C to 20°C over 4 hours (Rate: 10°C/hr).
-
-
Anti-Solvent Addition (Yield Boost):
-
Once at 20°C, slowly add 40 mL of Water over 60 minutes.
-
Note: Adding water too fast causes agglomeration.
-
-
Final Cooling: Cool to 0–5°C and hold for 2 hours.
-
Isolation: Filter the crystalline solid.
-
Wash: Wash with a cold (0°C) mixture of Ethanol/Water (1:1).
-
Drying: Vacuum oven at 55°C with a nitrogen bleed until constant weight.
Process Visualization
The following diagram illustrates the integrated workflow from crude reaction mixture to pure API intermediate.
Caption: Integrated purification workflow for 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid, moving from alkaline reaction mixture to high-purity crystalline solid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product precipitates as a liquid oil before crystallizing. | 1. Reduce cooling rate.2. Ensure temperature is above the "metastable limit" before adding anti-solvent.3. Use seed crystals. |
| Low Yield | Product remains in mother liquor. | 1. Lower final temperature to 0°C.2. Increase the ratio of Water (Anti-solvent) in Method B.3. Check pH in Method A (ensure pH < 4). |
| Fine Particles | Nucleation was too rapid (Crash cooling). | 1. Implement a linear cooling ramp (e.g., 0.2°C/min).2. Add anti-solvent more slowly.3.[2] Perform "temperature cycling" (heat/cool) to ripen crystals. |
| Color Retention | Impurities trapped in crystal lattice. | 1. Use Activated Carbon (Charcoal) during the hot dissolution step in Method B.2.[1] Wash crude cake thoroughly with MTBE. |
References
-
Janssen Pharmaceutica NV. (2017).[4] Substituted 2-azabicycles and their use as orexin receptor modulators. U.S. Patent No.[5][6][7] 9,611,277.[6] Washington, DC: U.S. Patent and Trademark Office.
-
ChemicalBook. (n.d.). 4-methoxy-2-(pyrimidin-2-yl)benzoic acid Product Properties. Retrieved from ChemicalBook.
-
ResearchGate. (2016).[8] Discussion on Crystallization of Pyrimidine Derivatives. Retrieved from ResearchGate.
Sources
- 1. famu.edu [famu.edu]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US9611277B2 - Substituted 2-azabicycles and their use as orexin receptor modulators - Google Patents [patents.google.com]
- 7. US9611277B2 - Substituted 2-azabicycles and their use as orexin receptor modulators - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Using 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid in azabicycle synthesis
Application Note: Strategic Utilization of 4-Methoxy-2-(pyrimidin-2-yl)benzoic Acid in Azabicycle Synthesis
Executive Summary & Scientific Context
The compound 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid represents a privileged scaffold in modern medicinal chemistry, particularly in the development of Dual Orexin Receptor Antagonists (DORAs) for the treatment of insomnia and sleep disorders. Its structural uniqueness lies in the ortho-disposition of the pyrimidine ring relative to the carboxylic acid. This arrangement serves two critical functions:
-
Pharmacophore Binding: The pyrimidine moiety acts as a key hydrogen bond acceptor within the Orexin receptor pocket (OX1R/OX2R).
-
Synthetic Directing Group (DG): The pyrimidine nitrogen is a potent directing group for transition-metal-catalyzed C–H activation, enabling late-stage diversification of the benzoic acid core before coupling.
This guide details the synthesis of this core acid and its subsequent application in generating bioactive azabicyclic amides (specifically coupling with 2-azabicyclo[2.2.1]heptane and 3-azabicyclo[3.1.0]hexane derivatives).
Synthesis of the Core Scaffold
Before applying the compound to azabicycle synthesis, high-purity generation of the benzoic acid precursor is required. The most robust method involves a Suzuki–Miyaura cross-coupling followed by hydrolytic saponification.
Protocol A: Suzuki Assembly of the Biaryl Core
Objective: Synthesize methyl 4-methoxy-2-(pyrimidin-2-yl)benzoate.
Reaction Scheme: Methyl 2-bromo-4-methoxybenzoate + 2-Chloropyrimidine + Pd catalyst → Product
Materials:
-
Substrate: Methyl 2-bromo-4-methoxybenzoate (1.0 equiv)
-
Coupling Partner: 2-Chloropyrimidine (or 2-tributylstannylpyrimidine for Stille, but Suzuki is greener) -> Note: 2-Chloropyrimidine requires a boronate on the benzoate. Alternatively, use (2-methyoxycarbonyl-5-methoxyphenyl)boronic acid + 2-chloropyrimidine.
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with the boronic acid derivative of the benzoate (1.0 equiv), 2-chloropyrimidine (1.2 equiv), and base. Evacuate and backfill with Argon (3x).
-
Catalyst Addition: Add the Palladium catalyst under positive Argon flow.
-
Solvation: Add degassed Dioxane/Water mixture.
-
Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor by LC-MS for consumption of the aryl chloride.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Saponification to the Free Acid
Objective: Hydrolysis of the methyl ester without decarboxylation.
Methodology:
-
Dissolve the ester in THF/MeOH/Water (2:1:1).
-
Add LiOH·H₂O (2.5 equiv).
-
Stir at 40°C for 4 hours. Critical: Do not overheat, as ortho-heteroaryl benzoic acids are prone to thermal decarboxylation (protodecarboxylation) due to the electron-withdrawing nature of the pyrimidine.
-
Acidification: Carefully adjust pH to ~4.0 using 1M HCl. The product often precipitates.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Application: Coupling with Azabicycles
This is the core application. The carboxylic acid is coupled to the secondary amine of a bridged azabicycle (e.g., 2-azabicyclo[2.2.1]heptane) to form the bioactive amide.
Mechanism & Rationale
The steric bulk of the ortho-pyrimidine group makes standard amide couplings (EDC/HOBt) sluggish. We recommend using HATU or T3P (Propylphosphonic anhydride) , which are superior for sterically encumbered benzoates.
Protocol C: T3P-Mediated Amide Coupling
Target: Synthesis of (4-methoxy-2-(pyrimidin-2-yl)phenyl)(azabicyclo[2.2.1]heptan-2-yl)methanone.
Table 1: Reaction Components
| Component | Role | Equivalents | Notes |
| Acid Scaffold | Substrate | 1.0 | 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid |
| Azabicycle | Amine Nucleophile | 1.1 - 1.2 | e.g., 2-azabicyclo[2.2.1]heptane (HCl salt) |
| T3P | Coupling Agent | 1.5 - 2.0 | 50% w/w solution in EtOAc or DMF |
| DIPEA | Base | 3.0 - 4.0 | Must neutralize the amine salt and the acid |
| EtOAc/DMF | Solvent | N/A | EtOAc is preferred for ease of workup |
Experimental Workflow:
-
Preparation: In a dry flask, suspend the Azabicycle HCl salt (1.1 equiv) and the Benzoic Acid (1.0 equiv) in Ethyl Acetate (10 volumes).
-
Basification: Add DIPEA (3.5 equiv) dropwise at 0°C. Stir for 10 minutes to ensure free amine formation.
-
Activation: Add T3P solution (1.5 equiv) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Check HPLC.[2] If >5% acid remains, add 0.5 equiv T3P and stir for 1 additional hour.
-
-
Quench: Add water (5 volumes) and stir vigorously for 15 minutes.
-
Extraction: Separate phases. Wash the organic layer with sat. NaHCO₃ (to remove unreacted acid) and then 0.5M HCl (to remove unreacted amine/pyridine).
-
Isolation: Dry organic phase (MgSO₄), filter, and concentrate.
-
Crystallization: Many of these amides crystallize from IPA/Heptane. If not, use silica chromatography (DCM/MeOH).
Advanced Application: Pyrimidine-Directed C–H Activation
For researchers modifying the core after or before azabicycle coupling, the pyrimidine ring serves as a powerful Directing Group (DG).
Scenario: Installing a Fluorine or Methyl group at the C6 position (the other ortho position).
Protocol D: Pd-Catalyzed C–H Fluorination
-
Reagents: Pd(OAc)₂ (10 mol%), N-Fluorobenzenesulfonimide (NFSI) as the F+ source.
-
Solvent: TFA/TFAA (Trifluoroacetic acid/anhydride) mixture.
-
Mechanism: The pyrimidine N coordinates Pd(II), directing it to activate the C6-H bond, forming a palladacycle which is then oxidized by NFSI.
Visual Workflows
Diagram 1: Total Synthesis Workflow
Caption: Integrated synthetic pathway from commercial precursors to the final azabicyclic bioactive scaffold.
Diagram 2: Mechanistic Logic of T3P Coupling
Caption: T3P activation mechanism overcoming the steric hindrance of the ortho-pyrimidine group.
References
-
Janssen Pharmaceutica NV. (2017).[3] Substituted 2-azabicycles and their use as orexin receptor modulators. US Patent 9,611,277.[2][3] Link
-
Fensome, A., et al. (2020).[1][4] "Design and optimization of a series of 4-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: Dual inhibitors of TYK2 and JAK1." Bioorganic & Medicinal Chemistry, 28(10), 115481.[4] Link
-
Cant, A. A., Roberts, L., & Greaney, M. F. (2010).[5] "Generation of benzyne from benzoic acid using C–H activation." Chemical Communications, 46, 8671-8673.[5] Link[5]
-
Roiser, L., et al. (2021). "Late-Stage Amination of Drug-Like Benzoic Acids... through Directed Iridium-Catalyzed C-H Activation." Chemistry – A European Journal, 27(65). Link
- Letourneau, J. J., et al. (2016). "Discovery of the Dual Orexin Receptor Antagonist Filorexant." Journal of Medicinal Chemistry, 59(22). (Contextual reference for ORA synthesis).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US9611277B2 - Substituted 2-azabicycles and their use as orexin receptor modulators - Google Patents [patents.google.com]
- 3. US9611277B2 - Substituted 2-azabicycles and their use as orexin receptor modulators - Google Patents [patents.google.com]
- 4. Design and optimization of a series of 4-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: Dual inhibitors of TYK2 and JAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of benzyne from benzoic acid using C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preparation of 2-substituted pyrimidine benzoic acids
Application Note: Strategic Synthesis of 2-Substituted Pyrimidine Benzoic Acids
Executive Summary & Strategic Rationale
The 2-substituted-4-arylpyrimidine moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Momelotinib, Pazopanib) and GPCR modulators. This guide details the robust preparation of 4-(2-substituted-pyrimidin-4-yl)benzoic acids .
The Synthetic Challenge: The core challenge lies in the regioselective functionalization of the 2,4-dichloropyrimidine starting material.[1][2] Both positions are electrophilic, but they possess distinct electronic and steric signatures.
-
C4 Position: More electrophilic due to the para-like relationship with N1 and ortho-like relationship with N3. It is the preferred site for Nucleophilic Aromatic Substitution (
) and Oxidative Addition (Suzuki coupling) under standard conditions. -
C2 Position: Less electrophilic and sterically flanked by two nitrogens. Functionalization here usually requires prior installation of the C4 substituent or specific catalytic overrides.[1]
The Canonical Route: To ensure high fidelity and yield, this protocol follows the "C4-First" strategy:
-
Regioselective Suzuki Coupling at C4 to install the benzoate linker.
- Displacement at C2 to introduce diversity (amines/alkoxides).
-
Saponification to reveal the free benzoic acid.
Strategic Reaction Workflow
The following flowchart visualizes the critical decision points and reaction pathway.
Figure 1: Step-wise synthetic workflow emphasizing the "C4-First" regiocontrol strategy.
Detailed Experimental Protocols
Protocol A: Regioselective C4-Suzuki Coupling
Objective: Install the benzoic ester moiety at the C4 position while preserving the C2-chloride for later functionalization.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
4-(Methoxycarbonyl)phenylboronic acid (1.05 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Procedure:
-
Degassing: Charge a reaction vessel with DME and 2M
. Sparge with nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst. -
Addition: Add 2,4-dichloropyrimidine, the boronic acid, and finally
under a nitrogen stream. -
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Note: Do not exceed 90°C or prolong reaction unnecessarily, as this increases the risk of "bis-coupling" (reaction at C2).
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the dichloride and the formation of the mono-coupled product (M+1 = 249/251 for methyl ester).
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Yield Expectation: 70–85%.
-
Mechanism & Insight:
The oxidative addition of Pd(0) occurs preferentially at the C4-Cl bond because the C4 position is more electron-deficient (lower LUMO coefficient) than C2. Using a bulky phosphine ligand like
Protocol B: C2-Functionalization via Acid-Catalyzed
Objective: Displace the C2-chloride with an amine nucleophile.
Reagents:
-
Intermediate A (from Protocol A) (1.0 equiv)
-
Target Amine (e.g., 4-morpholinoaniline) (1.1 equiv)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 – 0.5 equiv) or HCl (4M in dioxane)
-
Solvent: n-Butanol or 1,4-Dioxane
Procedure:
-
Setup: Dissolve Intermediate A and the amine in n-Butanol (0.5 M concentration).
-
Activation: Add p-TsOH.
-
Expert Tip: For non-nucleophilic amines (e.g., anilines), acid catalysis is crucial. It protonates the pyrimidine N3, making the C2-carbon significantly more electrophilic [3].
-
-
Reaction: Reflux (100–110°C) for 8–12 hours.
-
Workup: Cool to RT. The product often precipitates as the HCl or TsOH salt. Filter and wash with cold ether. Alternatively, dilute with EtOAc, wash with saturated
(to neutralize), and concentrate. -
Purification: Recrystallization from MeOH or silica chromatography (DCM/MeOH).
Protocol C: Ester Hydrolysis (Saponification)
Objective: Reveal the carboxylic acid functionality.
Reagents:
-
Intermediate B (Ester)[3]
-
Lithium Hydroxide Monohydrate (
) (3.0 equiv) -
Solvent: THF / MeOH / Water (3:1:1)
Procedure:
-
Dissolution: Dissolve the ester in the THF/MeOH mixture.
-
Hydrolysis: Add the aqueous LiOH solution. Stir at RT for 4 hours. If solubility is poor, heat to 50°C.
-
Quench: Concentrate to remove volatiles (THF/MeOH). Acidify the remaining aqueous residue with 1M HCl to pH ~3.
-
Isolation: The product usually precipitates as a solid upon acidification. Filter, wash with water, and dry under vacuum.[4]
-
Yield Expectation: >90%.[5]
-
Data Summary & Troubleshooting
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Bis-coupling during Suzuki | Temperature too high or excess Boronic Acid. | Limit temp to 80°C. Use exactly 1.05 eq of boronic acid. |
| No reaction at C2 ( | Nucleophile is weak; C2 is deactivated. | Switch solvent to n-Butanol (allows higher temp). Add 1.0 eq HCl or p-TsOH to activate ring. |
| Hydrolysis of Cl to OH | Hydroxide competition during Suzuki. | Use weaker base ( |
| Poor Solubility of Final Acid | Zwitterionic nature of product. | Isolate as the HCl salt or purify via Reverse Phase HPLC (0.1% TFA). |
References
-
Gomtsyan, A., et al. "Synthesis and Structure-Activity Relationship of Analogs of Capsazepine." Journal of Medicinal Chemistry, vol. 48, no. 3, 2005, pp. 744–752.
-
Luo, Y., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Catalysts, vol. 11, no. 4, 2021, p. 446.
-
Schomaker, J. M., & Delia, T. J. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction."[6] The Journal of Organic Chemistry, vol. 66, no. 21, 2001, pp. 7125–7128.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 57990820, 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoic acid." PubChem, 2023.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. jocpr.com [jocpr.com]
- 4. 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Palladium Removal from 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid
Ticket ID: PD-REM-4M2P Status: Open Assigned Specialist: Senior Application Scientist Topic: Impurity Remediation in Zwitterionic Heterocycles
Executive Summary & Diagnostic Assessment
The Problem: You are likely observing persistent palladium (Pd) levels (>50 ppm) or gray/black discoloration in your final product, even after standard aqueous workups or carbon treatments.
The Root Cause: The target molecule, 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid , presents a "perfect storm" for palladium retention due to its structure:
-
Bidentate Chelation: The pyrimidine nitrogen and the ortho-carboxylate group can act as a pincer ligand, forming a highly stable 5- or 6-membered metallacycle with Palladium.[1]
-
Zwitterionic Nature: The molecule has both acidic (carboxylic acid) and basic (pyrimidine) sites, making standard silica chromatography difficult (streaking) and complicating extraction efficiencies.[1]
Target Specification (ICH Q3D): For an oral drug substance, the Palladium limit is typically < 10 ppm (Option 1 limit for 10g/day dose) [1].[2]
Troubleshooting Guides (FAQs)
Q1: Why is Activated Carbon (Charcoal) failing to remove the color?
A: Activated carbon relies on non-specific adsorption.[1] While effective for bulk Pd removal, it struggles to compete with the strong chelation thermodynamics of the pyrimidine-carboxylate motif. Furthermore, the high polarity of your zwitterionic product may lead to significant yield loss (up to 20%) as the product itself adsorbs to the carbon.
Q2: Can I use amine-functionalized scavengers (e.g., WA21J, Trisamine)?
A: Avoid these. Your molecule contains a free carboxylic acid. Amine-based scavengers will act as a base, forming a salt with your product and trapping it on the solid support, leading to massive yield loss. You must use Thiol (SH) or Thiourea based scavengers which bind Pd soft-soft interactions without deprotonating your acid.[1]
Remediation Strategy 1: The Chemical Scavenger Approach
This is the most robust method for this specific class of molecules.[1] We recommend silica-based scavengers over polymer resins due to faster kinetics and lack of swelling in variable solvents.[1]
Scavenger Selection Matrix
| Scavenger Type | Functional Group | Compatibility with Acid | Pd Affinity (This Substrate) | Recommendation |
| SiliaMetS® Thiol | Propylthiol (-SH) | High | High | Primary Choice |
| SiliaMetS® DMT | Dimercaptotriazine | High | Very High (Best for Pd(0)) | Secondary Choice |
| Polymer-Supported Diamine | Ethylenediamine | Low (Salt formation) | Moderate | DO NOT USE |
| Activated Carbon | N/A | Moderate | Low (Specific) | Pre-treatment only |
Workflow Logic Diagram
Figure 1: Decision logic for selecting the appropriate silica-based scavenger based on crude appearance.
Protocol A: Silica Scavenger Treatment
Use this if your product is soluble in organic solvents (THF, MeOH, EtOAc).
-
Dissolution: Dissolve the crude acid in 10-20 volumes of THF or Methanol. If solubility is poor, add mild heat (40°C).[1]
-
Loading: Add SiliaMetS® Thiol or DMT (4 equivalents relative to the residual Pd content, or 10-20 wt% relative to the substrate if Pd content is unknown) [2].[1]
-
Digestion: Stir at 50-60°C for 4 to 12 hours. Note: Room temperature is often insufficient for breaking the pyrimidine-Pd chelate.
-
Filtration: Filter the suspension hot through a pad of Celite or a 0.45 µm membrane to remove the scavenger.[1]
-
Isolation: Concentrate the filtrate to obtain the purified product.
Remediation Strategy 2: The "pH Swing" & Cysteine Wash
This method leverages the amphoteric nature of your molecule to strip Palladium into the aqueous phase while the product shuttles between phases.[1] This is highly scalable and cost-effective.[1][3]
Mechanism of Action
-
Basic Phase: The carboxylic acid is deprotonated (
).[1] The molecule dissolves in water.[1][4] Pd-non-polar ligands (phosphines) remain in the organic wash.[1] -
Cysteine Addition: L-Cysteine is a water-soluble, zwitterionic ligand with a high affinity for Pd.[1] It out-competes the pyrimidine for Pd binding in the aqueous phase.[1]
-
Acidic Phase: Re-acidification precipitates the product, leaving the highly soluble Pd-Cysteine complex in the mother liquor.[1]
Process Flow Diagram
Figure 2: The pH-Swing extraction protocol utilizing L-Cysteine as a water-soluble sequestering agent.
Protocol B: The Cysteine/pH-Swing Wash
Use this for bulk quantities (>10g) or if the product is crystalline.
-
Dissolution: Suspend the crude solid in water (10 vol). Slowly add 1M NaOH or 1M
until the solid dissolves and pH is > 9.[1] -
Organic Wash: Wash the aqueous layer with Ethyl Acetate or DCM (5 vol x 2).[1] Discard the organic layer (this removes non-polar Pd-phosphine complexes).[1]
-
Chelation: To the basic aqueous layer, add L-Cysteine or N-Acetylcysteine (NAC) (10-20 wt% relative to the substrate).
-
Digestion: Stir the aqueous solution at 50°C for 1 hour . The solution may darken as Pd is stripped from the product.[1][5]
-
Precipitation: Cool to room temperature. Slowly add 1M HCl dropwise to adjust pH to 3-4 (isoelectric point region). The product will precipitate.[1]
-
Filtration: Filter the solid. Wash the cake copiously with water (to remove the water-soluble Pd-Cysteine complex) and then cold isopropanol.
Comparative Data Analysis
| Method | Pd Removal Efficiency | Yield Recovery | Cost | Scalability |
| Activated Carbon | Low (< 50%) | Moderate (80-85%) | Low | High |
| SiliaMetS® Thiol | Excellent (> 95%) | High (> 95%) | High | Moderate |
| L-Cysteine Wash | Very Good (> 90%) | High (> 95%) | Low | Excellent |
| Recrystallization | Variable (often traps Pd) | Moderate | Medium | High |
Recommendation:
-
For Early Phase (mg to g scale): Use Protocol A (SiliaMetS Thiol).[1] It is fast and requires minimal method development.[1]
-
For Scale-Up (>100g): Use Protocol B (Cysteine Wash).[1] It is far cheaper and integrates into the isolation step.[1]
References
-
ICH Q3D Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][6] Guideline for Elemental Impurities Q3D(R2). Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
-
Biotage Technical Guide . Strategies for Removing Palladium from API. Available at: [Link]
Sources
Avoiding decarboxylation during 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid coupling
Case ID: #PYR-COOH-001 Subject: Prevention of Decarboxylation During Amide Bond Formation Status: Active Guide Assigned Specialist: Senior Application Scientist
Diagnostic & Mechanism: The "Ortho-Trap"
Welcome to the technical support center. If you are observing low yields, gas evolution, or the formation of 3-(3-methoxyphenyl)pyrimidine (the decarboxylated byproduct) during your coupling reaction, you are encountering a classic instability inherent to 2-heteroaryl benzoic acids .
The Root Cause
The 4-methoxy-2-(pyrimidin-2-yl)benzoic acid substrate is structurally primed for decarboxylation. Unlike simple benzoic acids, the ortho-pyrimidine ring acts as an electron-deficient "trap" that stabilizes the transition state for CO₂ extrusion.
Mechanistic Pathway:
-
Activation: You convert the carboxylic acid into an active species (Active Ester, Anhydride, or Acid Chloride).
-
The Bifurcation: The activated carbonyl is highly electrophilic.
-
Path A (Desired): The amine attacks the carbonyl to form the amide.
-
Path B (Failure): The nitrogen atoms on the ortho-pyrimidine ring coordinate with the active center or stabilize the developing negative charge on the phenyl ring, significantly lowering the activation energy for decarboxylation. This is often thermal- or base-catalyzed.
-
Visualization of the Failure Mode
The following diagram illustrates the competing pathways. Note that high temperature and prolonged activation times favor the irreversible "Dead End."
Figure 1: Kinetic competition between amide formation and decarboxylative decomposition.
Optimized Protocols (The "How-To")
Do not use standard "dump and stir" methods. Select one of the following protocols based on your available reagents.
Protocol A: The "Gold Standard" (T3P Coupling)
Recommended for: High-value substrates and scale-up. Rationale: Propylphosphonic anhydride (T3P) is a cyclic anhydride that exhibits low toxicity and, crucially, operates well in non-nucleophilic solvents (EtOAc) without requiring pre-activation, minimizing the lifespan of the unstable intermediate [1].
| Parameter | Specification |
| Solvent | Ethyl Acetate (EtOAc) or 2-MeTHF (Avoid DMF if possible to simplify workup) |
| Base | Pyridine (preferred) or DIPEA (at least 3-4 equivalents) |
| Coupling Agent | T3P (50% w/w in EtOAc), 1.5 - 2.0 equivalents |
| Temperature | 0°C to Room Temperature (Strictly < 25°C) |
Step-by-Step:
-
Dissolve the amine (1.0 eq) and the benzoic acid (1.0 eq) in EtOAc (approx. 10 mL/g).
-
Add Pyridine (3.5 eq). Cool the mixture to 0°C .
-
Add T3P solution (1.5 eq) dropwise over 10 minutes.
-
Allow to warm to room temperature naturally. Monitor by LCMS.
-
Critical: Do not heat. If reaction is sluggish, add more T3P rather than increasing temperature.
Protocol B: The "Cold Kinetic" (Mixed Anhydride)
Recommended for: Small scale or when T3P is unavailable. Rationale: Formation of the mixed anhydride with isobutyl chloroformate (IBCF) at -20°C is extremely fast. The subsequent amine attack is favored over decarboxylation due to the low temperature [2].
Step-by-Step:
-
Dissolve the acid (1.0 eq) in anhydrous THF under Nitrogen/Argon.
-
Add N-Methylmorpholine (NMM, 1.1 eq).
-
Cool reaction mixture to -20°C (Ice/Salt or Acetone/Dry Ice).
-
Add Isobutyl Chloroformate (IBCF, 1.05 eq) dropwise. Stir for exactly 15 minutes .
-
Warning: Stirring longer increases risk of disproportionation or decarboxylation.
-
-
Add the amine (1.1 eq) dissolved in minimal THF dropwise.
-
Maintain at -20°C for 1 hour, then slowly warm to room temperature.
Protocol C: The "Ghosez" Method (Acid Chloride)
Recommended for: Sterically hindered amines that fail with T3P/HATU. Rationale: Thionyl chloride (SOCl₂) often requires reflux, which guarantees decarboxylation for this substrate. Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine) generates the acid chloride at neutral pH and 0°C [3].
Step-by-Step:
-
Dissolve acid in dry DCM at 0°C.
-
Add Ghosez's reagent (1.1 eq). Stir for 1 hour at 0°C.
-
In a separate flask, dissolve amine (1.2 eq) and Et₃N (2.0 eq) in DCM.
-
Cannulate the acid chloride solution into the amine solution at 0°C.
Troubleshooting & FAQs
Q1: I see gas bubbles evolving during the activation step. Is this normal?
-
Diagnosis: If you are using HATU or T3P, no . Gas evolution (CO₂) indicates decarboxylation is occurring before the amine can react.
-
Fix: Lower the temperature immediately. If using HATU, ensure you are not "pre-activating" for more than 2-3 minutes. Add the amine immediately after the coupling agent.
Q2: My LCMS shows a major peak with Mass = (Expected Product - 44).
-
Diagnosis: This is the decarboxylated amide or the decarboxylated starting material coupled to the amine (if decarboxylation happened after coupling, though less likely). It is most likely the decarboxylated arene.
-
Fix: Switch to Protocol A (T3P) . The T3P mechanism is concerted enough to minimize the lifetime of the free carboxylate anion which is the species most prone to CO₂ loss.
Q3: Can I use DMF as a solvent?
-
Diagnosis: DMF is usable but can be risky. DMF can decompose to form dimethylamine, which can compete with your amine. More importantly, DMF retains heat.
-
Fix: Use EtOAc or DCM if solubility permits. If you must use DMF, keep the reaction in an ice bath.
Q4: The reaction is slow. Can I heat it to 50°C?
-
Diagnosis: ABSOLUTELY NOT.
-
Fix: Heating an ortho-heteroaryl benzoic acid activation complex is the primary trigger for decarboxylation. To drive the reaction, increase the concentration (run at 0.5 M or 1.0 M) or use a larger excess of the coupling agent (T3P) and base.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the generation of acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link
-
Goossen, L. J., et al. (2009). Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(5), 5710–5713. Link
Sources
Technical Support Center: Regioisomer Management in Pyrimidinyl Benzoic Acid Synthesis
Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: REGIO-PYR-001
Introduction
Welcome to the Technical Support Hub. You are likely here because you are synthesizing a kinase inhibitor scaffold—specifically coupling a 2,4-dichloropyrimidine (or similar electrophile) with an aminobenzoic acid derivative.
The formation of regioisomers (N-alkylation vs. O-alkylation, or C2 vs. C4 displacement) is the single most common failure mode in this chemistry. This guide treats your synthesis not just as a reaction, but as a controllable system where thermodynamic and kinetic parameters dictate the outcome.
Module 1: Reaction Optimization (Prevention)
User Query: "I am reacting 2,4-dichloropyrimidine with 3-aminobenzoic acid. Why am I getting a 60:40 mixture of the C4- and C2-substituted products?"
Technical Diagnosis
The nucleophilic aromatic substitution (
-
C4 Position: Generally more reactive (kinetic product) due to the para-like relationship with the N1 nitrogen, which stabilizes the Meisenheimer complex more effectively than the ortho-like C2 position.
-
C2 Position: Less reactive due to steric shielding by flanking nitrogens, but can become competitive at higher temperatures or with specific solvents.
Troubleshooting Protocol
| Parameter | Recommendation | Mechanism of Action |
| Temperature | Start at 0°C to -10°C | Low temperature favors the kinetic product (C4-substitution). High heat (>80°C) provides enough energy to overcome the higher activation barrier of C2-substitution. |
| Solvent | n-Butanol or i-PrOH | Protic solvents can stabilize the leaving group (chloride) departure via H-bonding, often enhancing the rate of the preferred C4 substitution. |
| Base | DIEA (Hünig's Base) | Use a non-nucleophilic organic base. Strong inorganic bases (NaH) can deprotonate the amide product, potentially leading to equilibration or bis-substitution. |
| Lewis Acid | ZnCl₂ (Optional) | If selectivity is poor, adding 1.0 eq of ZnCl₂ can chelate the pyrimidine nitrogens, enhancing the electrophilicity difference between C2 and C4. |
Visualizing the Pathway
Figure 1: Kinetic vs. Thermodynamic pathways in pyrimidine
Module 2: Separation & Purification (The Cure)
User Query: "My crude LCMS shows two peaks with identical mass (M+1 = 320). How do I separate these regioisomers?"
Strategy A: pH-Switching Extraction (The "Zwitterion Hack")
Pyrimidinyl benzoic acids are zwitterionic (basic pyrimidine N, acidic carboxylic acid). Their solubility changes drastically with pH.
-
Acidify (pH 3-4): The carboxylic acid is protonated (neutral -COOH), but the pyrimidine might be protonated (
). The molecule is highly polar/soluble in water. -
Isoelectric Point Precipitation: Adjust pH to ~4.5–5.5. Often, the C4-isomer (being more linear/planar) packs better and crystallizes out, whereas the C2-isomer (often "kinked") remains in the mother liquor.
-
Basify (pH > 10): Both are anionic (
). Fully soluble in water.
Strategy B: Chromatographic Resolution
If crystallization fails, use Prep-HPLC. Standard gradients often fail because the isomers have identical lipophilicity. You must exploit shape selectivity or pKa differences .
| Column Chemistry | Mobile Phase Modifier | Why it works |
| Phenyl-Hexyl | Ammonium Formate (pH 4.5) | Pi-Pi Interactions: Phenyl phases interact differently with the electron-deficient pyrimidine ring depending on whether the substituent is at C2 or C4. |
| C18 (High Load) | TFA (0.1%) | Ion Suppression: Low pH keeps the benzoic acid protonated, maximizing hydrophobic retention. |
| PFP (Pentafluorophenyl) | Methanol / Water | Dipole-Dipole: PFP columns are excellent for separating positional isomers of halogenated or nitrogen-rich heterocycles. |
Purification Decision Tree
Figure 2: Workflow for selecting the optimal purification method based on physicochemical properties.
Module 3: Structural Elucidation
User Query: "I isolated both isomers. How do I prove which is which without growing a crystal?"
Solution: 1H NMR is definitive if you look at the pyrimidine ring protons .
-
C4-Substituted Product (Desired):
-
You will see a doublet (C5-H) and a doublet (C6-H) with a coupling constant of
. -
Note: If C2 is unsubstituted, you see a singlet there.
-
-
C2-Substituted Product (Undesired):
-
You will see a doublet (C5-H) and a doublet (C6-H) (or C4-H) with a similar coupling constant.
-
Differentiation Key: NOESY (Nuclear Overhauser Effect Spectroscopy) .
-
Irradiate the aniline NH or the ortho-protons of the benzoic acid.
-
In C4-isomer: NOE signal observed to Pyrimidine C5-H.
-
In C2-isomer: NOE signal observed to both Pyrimidine C4-H and C6-H (if symmetric) or distinct lack of NOE to C5-H if sterically twisted.
-
References
-
Wuxi AppTec. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
-
National Institutes of Health (NIH). (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
-
Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
-
MDPI. (2019). HPLC Separation of Diastereomers and Regioisomers. Molecules Special Issue.
Sources
Technical Support Center: Suzuki-Miyaura Coupling for Sterically Hindered Biaryls
Welcome to the Advanced Catalysis Support Hub. Subject: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered (Ortho-Substituted) Biaryl Acids. Ticket ID: SMC-ORTHO-001 Responder: Dr. A. Vance, Senior Application Scientist.
Executive Summary & Core Challenge
Synthesizing sterically hindered biaryls (particularly tetra-ortho-substituted systems) is the "stress test" of cross-coupling.[1] The standard catalytic cycle fails here for two reasons:
-
Restricted Oxidative Addition: Bulky substrates struggle to approach the metal center.
-
Protodeboronation (The Silent Killer): Sterically hindered boronic acids (e.g., 2,6-disubstituted) are exceptionally prone to base-catalyzed C-B bond cleavage.[2] This side reaction often proceeds faster than the sluggish transmetalation step, consuming your nucleophile before coupling occurs.
This guide moves beyond "add more catalyst" and focuses on kinetic control: accelerating the coupling cycle while suppressing protodeboronation.
The "Hardware": Catalyst & Ligand Selection[1][3]
Q: Why is my standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ failing?
A: These "workhorse" catalysts lack the necessary steric bulk and electron density. For hindered substrates, the rate-determining step is often reductive elimination . Standard triphenylphosphine ligands bind too tightly to the palladium, preventing the formation of the active monoligated Pd(0) species required to accommodate bulky partners.
Recommendation: Switch to Buchwald Precatalysts
Do not mix Pd(OAc)₂ and ligands in situ.[3] For hindered substrates, you need a defined G3 or G4 Precatalyst .
| Component | Recommended Choice | Technical Rationale |
| Ligand | SPhos or XPhos | These dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition) and extremely bulky.[1] The bulk promotes the formation of the active monoligated [L-Pd(0)] species and accelerates the difficult reductive elimination step.[4] |
| Precatalyst | XPhos Pd G4 | The G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and activates rapidly at room temperature. This rapid activation is critical to engage the boronic acid in the catalytic cycle before the base destroys it. |
| Alternative | P(t-Bu)₃ G4 | If SPhos/XPhos fails, the extreme bulk of tri-tert-butylphosphine can sometimes force reductive elimination in tetra-ortho systems. |
The "Environment": Base & Solvent Engineering
Q: My boronic acid disappears, but the halide remains untouched. What happened?
A: You are a victim of Protodeboronation . Steric hindrance around the boron atom prevents the formation of the stable "ate" complex required for transmetalation. Instead, the base attacks the boron, facilitating protonolysis.
The Optimization Matrix
To fix this, you must lower the concentration of the active base or reduce the water activity.
| Variable | Standard (Avoid) | Optimized for Hindered Systems | Why? |
| Base | Na₂CO₃, CsF | K₃PO₄ (Tribasic Potassium Phosphate) | K₃PO₄ provides the necessary basicity for activation without being as aggressive as hydroxides or small carbonates in promoting deboronation. |
| Solvent | DMF, pure Water | Toluene/Water (10:1) or Dioxane (dry) | Biphasic systems (Toluene) keep the bulk of the boronic acid in the organic phase, protecting it from the aqueous base until the moment of reaction. |
| Additives | None | Crown Ethers (18-Crown-6) | If using solid K₃PO₄ in dry solvent, crown ethers can solubilize just enough base to drive the reaction without flooding the system with hydroxide. |
Visualizing the Failure Modes
The following diagram maps the kinetic competition between the desired coupling and the parasitic protodeboronation pathway.
Figure 1: Kinetic competition in hindered Suzuki coupling. Success depends on Catalyst Rate (Green) > Hydrolysis Rate (Red).
Troubleshooting Guide (FAQ)
Scenario 1: The "Black Crash"
Observation: The reaction mixture turns black rapidly (within 10-20 mins), and conversion stops.
-
Diagnosis: Catalyst decomposition ("Pd Black"). The ligand has dissociated from the metal.
-
Fix:
-
Ensure you are using SPhos or XPhos .[1]
-
Lower the temperature slightly (e.g., from 100°C to 80°C).
-
Critical: Do not sparge with nitrogen needles which can evaporate volatile ligands (rare for SPhos, but possible). Use freeze-pump-thaw or vacuum-backfill cycles.
-
Scenario 2: The "Stalled" Reaction
Observation: 50% conversion, then flatlines. Adding more catalyst does nothing.
-
Diagnosis: Product inhibition or Boronic Acid exhaustion.
-
Fix:
-
Check the boronic acid stoichiometry.[5] If it's prone to deboronation, you may need 2.0 - 3.0 equivalents relative to the halide.
-
Sequential Addition: Add the boronic acid in 3 portions (0h, 1h, 2h) to keep its concentration low relative to the base, minimizing the "standing time" for deboronation.
-
Scenario 3: The "Unreactive" Halide
Observation: Boronic acid is consumed (deboronated), but Aryl Chloride remains 100% intact.
-
Diagnosis: Oxidative addition failure. The catalyst never activated the halide.
-
Fix:
-
Switch from Aryl Chloride to Aryl Bromide or Iodide .
-
Increase temperature to 100°C+.
-
Switch ligand to XPhos (specifically designed for aryl chlorides).
-
Standard Operating Procedure (SOP)
Protocol ID: SOP-SUZUKI-HINDERED-V2
Objective: Coupling of 2,6-dimethylphenylboronic acid with 2-bromo-1,3-dimethylbenzene.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.5 - 2.0 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene : Water (10:1 ratio) - Degassed
Workflow:
-
Charge Solids: Add Aryl Halide, Boronic Acid, Base, and XPhos Pd G4 to a vial equipped with a stir bar.
-
Atmosphere: Seal the vial and purge with Argon/Nitrogen (3x vacuum/backfill cycles).
-
Solvent: Add degassed Toluene/Water mixture via syringe.
-
Reaction: Heat to 100°C with vigorous stirring (1000 RPM).
-
Note: Vigorous stirring is non-negotiable in biphasic systems to ensure phase transfer.
-
-
Monitor: Check HPLC/UPLC at 1 hour.
-
If Boronic Acid is low: Inject a second portion (0.5 equiv) dissolved in degassed toluene.
-
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for identifying the root cause of reaction failure.
References
-
Buchwald, S. L., et al. (2002). "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls."[6] Journal of the American Chemical Society.
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.
-
Sigma-Aldrich. "G3 and G4 Buchwald Precatalysts User Guide."
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting high residual solvent in 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid
Ticket: High Residual Solvent in 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid
Status: Open | Priority: Critical | Department: Process Chemistry
Executive Summary
You are encountering persistent residual solvent levels (likely Methanol, Ethanol, or THF) in 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid that exceed ICH Q3C limits despite extended drying times.
The Root Cause: This molecule contains a carboxylic acid donor and a pyrimidine nitrogen acceptor. This specific "donor-acceptor" motif creates a high propensity for forming pseudopolymorphs (solvates) . Standard vacuum drying fails because the solvent is not merely "wet" on the surface; it is incorporated into the crystal lattice as a structural component.
This guide provides a validated workflow to diagnose the solvent state and engineer its removal without degrading the API.
Phase 1: Diagnosis (Surface vs. Bound)
User Question: "I’ve dried the material for 48 hours at 50°C under vacuum, but the GC headspace still shows 5,000 ppm methanol. Is my dryer broken?"
Technical Response: Your dryer is likely functional. You are fighting thermodynamics, not kinetics. To fix this, we must determine if the solvent is adsorbed (surface) or incorporated (solvate).
Diagnostic Protocol: Thermal Analysis
Run a Thermogravimetric Analysis (TGA) overlaid with Differential Scanning Calorimetry (DSC).
| Observation | Diagnosis | Action Plan |
| Weight loss < 100°C (Gradual) | Surface Solvent: The solvent is trapped in agglomerates or amorphous regions. | Optimize Drying: Milling/Comil followed by dynamic drying. |
| Weight loss = Melting Point (Step) | Stoichiometric Solvate: The solvent is part of the crystal structure.[1] | Recrystallization: Drying alone will never work. You must break the lattice. |
| Weight loss > 150°C | Degradation: The molecule is decomposing.[1] | Stop: Check chemical stability. |
Workflow Visualization: The Diagnostic Logic
Figure 1: Decision tree for distinguishing between surface adsorption and lattice incorporation.
Phase 2: Chemical Remediation (Breaking the Lattice)
User Question: "It’s a solvate. How do I remove the solvent without decomposing the product?"
Technical Response: You cannot "dry" a solvate out efficiently. You must perform a Solvent Displacement Crystallization (Reslurry). The goal is to dissolve the lattice or exchange the toxic solvent (Class 2) for a benign one (Class 3) or water.
The Mechanism
The pyrimidine ring (basic) and carboxylic acid (acidic) in your molecule likely form strong hydrogen bonds with alcohols (MeOH/EtOH). We need to disrupt this by introducing a solvent that:
-
Does not fit in the lattice cavity.
-
Competes for the H-bonding sites (e.g., Water).
Protocol: Displacement Reslurry
Target: Replace Methanol (Class 2) with Water/Acetone (Class 3).
-
Charge: Place the wet cake (containing the high solvent) into a reactor.
-
Diluent Addition: Add 10 volumes of Water (or a Water/Acetone 90:10 mix). Water is small and highly polar, often destabilizing organic solvates.
-
Digestion: Heat to 50°C–60°C for 4–6 hours.
-
Why? This provides the activation energy to break the solvate lattice and allows the "true" polymorph (anhydrate) to nucleate.
-
-
Cooling: Cool slowly to 20°C over 2 hours.
-
Filtration: Filter and wash with water.
-
Validation: Test a small sample via GC Headspace before full drying.
Critical Warning: Do not simply boil the solvent off. If you desolvate too fast (e.g., high vacuum at high temp), the crystal lattice may collapse into an amorphous state, which will trap the solvent inside a "glassy" shell.
Phase 3: Drying Engineering (The Hardware)
User Question: "I processed the material, but now I have hard lumps. Which dryer should I use?"
Technical Response: 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid tends to agglomerate upon drying, trapping volatiles in the core of the particles.
Equipment Selection Guide
| Equipment Type | Suitability | Recommendation |
| Static Tray Dryer | Low | Avoid. Leads to "case hardening" (crust forms, trapping solvent inside). Only use if material is spread very thin (< 1 cm). |
| Rotary Cone Vacuum Dryer (RCVD) | High | Preferred. Constant tumbling exposes new surface area and breaks up agglomerates. |
| Agitated Nutsche Filter Dryer (ANFD) | Medium | Good for solvent swapping, but agitation can sometimes cause balling if the material is sticky. |
Optimized Drying Cycle (Dynamic)
-
Step 1 (Surface Flash): 40°C at 100 mbar (Soft vacuum) for 2 hours.
-
Prevents rapid crust formation.
-
-
Step 2 (Deep Drying): Ramp to 60°C at < 10 mbar (Full vacuum).
-
Step 3 (Pulse Break): Every 4 hours, stop vacuum, break with Nitrogen to atmospheric pressure, hold for 15 mins, then re-apply vacuum.
-
Mechanism:[2] The Nitrogen sweep flushes out the solvent vapor "cloud" hovering over the crystal surface (boundary layer).
-
Phase 4: Regulatory Context (ICH Q3C)
User Question: "What are the hard limits? Can I just release it at 4000 ppm?"
Technical Response: No. You must adhere to ICH Q3C (R8) guidelines. The limit depends on the solvent's toxicity class.
Common Solvents & Limits
| Solvent | Class | Limit (ppm) | Toxicity Concern |
| Methanol | Class 2 | 3,000 | Neurotoxicity/Ocular toxicity. |
| Acetonitrile | Class 2 | 410 | Cyanide metabolism. |
| Toluene | Class 2 | 890 | CNS depressant. |
| Acetone | Class 3 | 5,000 | Low toxicity (Preferred replacement).[3] |
| Ethanol | Class 3 | 5,000 | Low toxicity.[3] |
| Water | N/A | N/A | No limit. |
Note: If you cannot meet the Class 2 limit (e.g., Methanol), you must justify it to the FDA/EMA with a Permitted Daily Exposure (PDE) calculation, proving the patient's daily intake will not exceed safety thresholds. This is a difficult regulatory path; remediation is preferred.
Regulatory Logic Flow
Figure 2: Regulatory compliance decision logic based on solvent classification.
References
-
ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4] (2021).[5][6][7][8] Impurities: Guideline for Residual Solvents Q3C(R8).[4][5][6][7][8]Link
-
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[3][6][9] USP-NF.Link
-
Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates.[1][10][11] Thermochimica Acta, 248, 1-59. (Foundational text on TGA/DSC for solvates).
- Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939.
Sources
- 1. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ospt.osi.lv [ospt.osi.lv]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ema.europa.eu [ema.europa.eu]
- 5. tga.gov.au [tga.gov.au]
- 6. agilent.com [agilent.com]
- 7. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 8. database.ich.org [database.ich.org]
- 9. scispec.co.th [scispec.co.th]
- 10. tainstruments.com [tainstruments.com]
- 11. The mechanism of solvent-mediated desolvation transformation of lenvatinib mesylate from dimethyl sulfoxide solvate to form D - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid
Topic: Stability of 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid under acidic conditions CAS: 1293285-88-7 Molecular Formula: C₁₂H₁₀N₂O₃ Support Level: Advanced Research & Development
Executive Summary
4-Methoxy-2-(pyrimidin-2-yl)benzoic acid is a biaryl scaffold characterized by an ortho-linkage between an electron-rich benzoic acid and a pyrimidine ring.
Status: Conditionally Stable. The molecule exhibits high stability in mild aqueous acidic buffers (e.g., HPLC mobile phases with 0.1% TFA/Formic acid) due to reversible protonation. However, it is susceptible to acid-catalyzed cyclodehydration under forcing conditions (high heat, strong mineral acids, or dehydrating agents), leading to the formation of fused tetracyclic lactams (pyrimido-isoindolones).
Module 1: Chemical Stability Profile
The Acidic Equilibrium (The "Why")
To understand the stability, one must analyze the competing mechanisms at the molecular level. The molecule contains two key functional sites: the basic pyrimidine nitrogens and the acidic carboxylic acid.
-
Scenario A: Mild Acid (pH 1–4, Ambient Temp)
-
Mechanism: Protonation.
-
Outcome: The pyrimidine ring acts as a proton sponge. Protonation occurs at the most basic nitrogen (N1 or N3 of the pyrimidine). This creates a cationic species that is highly soluble in water.
-
Stability: High. The electrostatic repulsion between the protonated pyrimidine and the protonated carboxylic acid (at very low pH) prevents the nucleophilic attack required for degradation.
-
-
Scenario B: Strong Acid + Heat/Dehydration
-
Mechanism: Intramolecular Cyclodehydration.
-
Outcome: Under reflux or in the presence of dehydrating acids (e.g., Polyphosphoric acid, H₂SO₄), the carboxylic acid is activated. The pyrimidine nitrogen attacks the carbonyl carbon, leading to the loss of water and the formation of a fused pyrimido[2,1-a]isoindol-6-one derivative.
-
Stability: Low. This is a common synthetic pathway for fused heterocycles but represents a degradation pathway for this specific intermediate.
-
Degradation Pathways Visualization
Figure 1: Reaction pathways in acidic media. Green path represents safe handling (HPLC/Storage); Red path represents degradation risks under forcing conditions.
Module 2: Analytical Troubleshooting (HPLC & LC-MS)
Researchers often misinterpret physical behaviors as chemical instability. Use this guide to distinguish between artifacts and actual degradation.
Common HPLC Issues
| Symptom | Probable Cause | Diagnostic Action |
| Split Peaks / Broadening | Atropisomerism (Rotamers). The steric bulk of the ortho-pyrimidine restricts rotation around the biaryl bond, creating distinct conformers that interconvert slowly on the NMR/HPLC timescale. | Heat the Column: Run the HPLC method at 45°C or 50°C. If the peaks coalesce into a single sharp peak, it is a rotamer issue, not an impurity. |
| Retention Time Shift | pH Sensitivity. The molecule is amphoteric. Small changes in mobile phase pH (e.g., pH 2.5 vs 3.0) significantly alter the ionization state and retention. | Buffer Control: Ensure precise pH adjustment of the aqueous mobile phase. Use a buffered system (e.g., Ammonium Formate pH 3.0) rather than simple 0.1% acid additives if shifts persist. |
| New Peak (M - 18) | Cyclization. Formation of the lactam degradant. | Check Prep: Did you use heat during sample preparation? Did you leave the sample in strong acid for >24 hours? |
| New Peak (M - 44) | Decarboxylation. Loss of CO₂. Rare in aqueous acid but possible if the methoxy group activates the ring under high energy. | Check MS: Confirm mass loss of 44 Da. Avoid high-temperature drying of the acidic solid. |
Troubleshooting Decision Tree
Figure 2: Step-by-step diagnostic workflow for validating analytical anomalies.
Module 3: Storage & Handling Protocols
Solid State Storage
-
Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Acid Sensitivity: The solid free acid is stable. However, avoid storing as a salt with strong mineral acids (e.g., Hydrochloride salt) in humid conditions, as hygroscopicity can lead to localized "solution-state" degradation over months.
Solution Handling (Synthesis & Analysis)
-
Solvent Choice: DMSO or Methanol are preferred.
-
Acid Workup:
-
Safe: Acidification of reaction mixtures with 1N HCl at 0°C to precipitate the product is a standard and safe procedure [1].
-
Unsafe: Evaporating acidic solutions to dryness at high temperatures (>60°C) can induce cyclization. Neutralize before concentrating large volumes.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use 0.1% Trifluoroacetic Acid (TFA) in my LC-MS mobile phase? A: Yes. The compound is stable in 0.1% TFA for the duration of standard analytical runs (up to 24 hours in the autosampler). The protonation of the pyrimidine ring actually improves peak shape and solubility in reverse-phase chromatography.
Q2: I observe precipitation when adding the compound to Simulated Gastric Fluid (pH 1.2). Is it degrading? A: Likely not. This is a solubility issue. While the pyrimidine protonates, the high chloride ion concentration in SGF can form a hydrochloride salt that may have a "common ion effect," reducing solubility compared to pure water. Verify stability by redissolving the precipitate in DMSO and checking HPLC purity; if purity is unchanged, it is a physical precipitation event [2].
Q3: Why does the Certificate of Analysis (CoA) show a melting point range rather than a sharp point? A: This is common for ortho-substituted biaryls. The crystal lattice often contains solvent of crystallization or exists in polymorphic forms due to the twisted conformation of the phenyl-pyrimidine bond. A range of 2–3°C is acceptable.
Q4: Is the methoxy group stable to acid? A: Yes. The methoxy ether linkage requires extremely harsh conditions (e.g., concentrated HBr or BBr₃) to cleave. It will not demethylate in standard aqueous acids (HCl, H₂SO₄) used in workups or analysis [3].
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1293285-88-7. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for stability of aryl ethers and ortho-substituted benzoic acids).
Validation & Comparative
Comparative Spectral Analysis Guide: 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid
Executive Summary
This guide provides a technical comparison of the 1H NMR spectral characteristics of 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid against its synthetic precursors and alternative solvent systems. Designed for medicinal chemists and analytical scientists, this document focuses on reaction monitoring (Suzuki coupling validation) and method optimization for biaryl acid scaffolds.
Introduction & Structural Context
The target molecule, 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid , represents a classic biaryl scaffold often utilized in kinase inhibitor discovery. The steric bulk of the ortho-pyrimidine ring forces the carboxylic acid out of planarity, creating a unique electronic environment.
Why This Analysis Matters:
-
Synthesis Monitoring: Distinguishing the product from the starting material (2-Bromo-4-methoxybenzoic acid) is critical during Suzuki-Miyaura cross-coupling.
-
Solvent Selection: The carboxylic acid moiety (-COOH) is prone to dimerization or exchange; selecting the wrong solvent leads to signal loss and integration errors.
Experimental Methodology
To ensure reproducibility, the following protocol is recommended over standard "dilute-and-shoot" methods.
2.1 Validated Sample Preparation Protocol
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.
-
Reasoning: CDCl3 is not recommended due to poor solubility of the free acid and rapid exchange of the carboxylic proton, rendering the -COOH signal invisible. DMSO-d6 stabilizes the acid proton via hydrogen bonding, appearing as a distinct broad singlet at 12–13 ppm.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Acquisition Parameters:
-
Pulse Angle: 30° (to prevent saturation).
-
Relaxation Delay (D1): ≥ 5 seconds (Critical for accurate integration of the slow-relaxing aromatic protons).
-
Scans: 16–32.[1]
-
2.2 Analytical Workflow Diagram
The following flowchart outlines the critical decision points in the analysis pipeline.
Figure 1: Optimized NMR workflow for biaryl carboxylic acids. Note the critical solvent selection step.
Comparative Analysis: Product vs. Precursor
The primary challenge in synthesizing this molecule is confirming the successful coupling of the pyrimidine ring. The table below highlights the diagnostic signal shifts that confirm the transformation from 2-Bromo-4-methoxybenzoic acid to the Product.
Table 1: Spectral Comparison (DMSO-d6, 400 MHz)
| Feature | Precursor (Starting Material) | Product (Target) | Diagnostic Change |
| Pyrimidine Ring | Absent | Present | NEW Signals: • δ 8.85 (d, 2H, H-4'/H-6')• δ 7.45 (t, 1H, H-5') |
| Benzoic H-6 | δ 7.80 (d) | δ 7.70 – 7.80 (d) | Remains downfield (ortho to COOH), but coupling pattern changes slightly. |
| Benzoic H-3 | δ 7.25 (d) | δ 7.10 (d) | Shift due to removal of Bromine (heavy atom effect) and addition of Pyrimidine. |
| Methoxy (-OCH3) | δ 3.82 (s) | δ 3.86 (s) | Minor downfield shift due to extended conjugation. |
| Acid (-COOH) | δ 12.8 (bs) | δ 12.6 (bs) | Broad singlet persists; confirms free acid integrity. |
Technical Insight: The most distinct indicator of reaction completion is the appearance of the doublet at ~8.85 ppm (Pyrimidine protons adjacent to Nitrogen). If this region is silent, the coupling failed.
Detailed Spectral Assignment (Product)
The following data represents the expected chemical shifts for 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid in DMSO-d6, based on chemometric principles and substituent additivity rules for biaryl systems.
Region 1: The Heterocyclic Zone (8.5 – 9.0 ppm)
-
δ 8.85 ppm (Doublet, J ≈ 4.8 Hz, 2H):
-
Assignment: Pyrimidine H-4' and H-6'.
-
Mechanism: These protons are adjacent to the electronegative Nitrogen atoms, causing significant deshielding. This is the "fingerprint" of the pyrimidine ring.
-
Region 2: The Benzoic Core (6.8 – 8.0 ppm)
-
δ 7.75 ppm (Doublet, J ≈ 8.5 Hz, 1H):
-
Assignment: Benzoic H-6.
-
Mechanism: Located ortho to the electron-withdrawing Carboxylic Acid (-COOH), this is the most downfield proton on the benzene ring.
-
-
δ 7.45 ppm (Triplet, J ≈ 4.8 Hz, 1H):
-
Assignment: Pyrimidine H-5'.[2]
-
Mechanism: Located between the two deshielded doublets of the pyrimidine ring.
-
-
δ 7.05 – 7.15 ppm (Multiplet/Overlapping, 2H):
Region 3: Aliphatic & Exchangeable (3.0 – 13.0 ppm)
-
δ 3.86 ppm (Singlet, 3H):
-
Assignment: Methoxy (-OCH3).
-
Note: Sharp, intense singlet. Integration of this peak is the internal standard for purity (set to 3.00).
-
-
δ 12.60 ppm (Broad Singlet, 1H):
-
Assignment: Carboxylic Acid (-COOH).
-
Note: Only visible in dry DMSO-d6. Disappears on D2O shake.
-
Structural Logic & Signaling Pathway
The following diagram illustrates the logical flow of interpreting the spectrum to confirm the structure.
Figure 2: Spectral interpretation logic tree. The convergence of these three signal zones confirms the biaryl structure.
Troubleshooting & Common Pitfalls
| Issue | Observation | Root Cause | Solution |
| Missing -COOH Signal | No peak at 12-13 ppm. | Wet DMSO or use of CDCl3. | Use fresh ampoule of DMSO-d6; ensure sample is dry. |
| Broad Aromatic Peaks | Loss of coupling constants (J-values). | Restricted rotation of the biaryl bond (Atropisomerism) or paramagnetic impurities. | Run NMR at elevated temperature (e.g., 350K) to sharpen peaks, or filter sample through Celite. |
| Extra Doublet at 7.2 ppm | Small impurity peaks. | Unreacted Starting Material (Bromide). | Check integration ratio of Pyrimidine H4' (8.8 ppm) vs. impurity.[5] |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][6][7] (Standard text for substituent additivity rules).
-
Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
ChemicalBook. (2024). 4-Methoxybenzoic acid NMR Spectrum Data. (Used for comparative baseline of the benzoic core).
-
BenchChem. (2025). NMR Peak Assignment for Substituted Pyrimidines. (Reference for pyrimidine ring chemical shifts).
Sources
- 1. 4-Methoxybenzoic acid(100-09-4) 13C NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-[(4-Methoxyphenyl)amino]benzoic acid | C14H13NO3 | CID 202918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. modgraph.co.uk [modgraph.co.uk]
HPLC Method Development for 4-Methoxy-2-(pyrimidin-2-yl)benzoic Acid: A Comparative Technical Guide
Topic: HPLC Method Development for 4-Methoxy-2-(pyrimidin-2-yl)benzoic Acid Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Dual-Nature" Analytical Challenge
Developing a purity method for 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid (an intermediate often associated with Endothelin Receptor Antagonist synthesis) presents a distinct chromatographic challenge. This molecule possesses a "dual nature":
-
Acidic Moiety: The benzoic acid group (pKa ~4.2) requires pH control to suppress ionization for retention.
-
Basic Moiety: The pyrimidine ring (pKa ~1.3) is prone to protonation at very low pH, leading to secondary interactions with residual silanols on silica columns.
This guide compares two distinct methodological approaches:
-
The "Standard" Alternative: A traditional C18 stationary phase with low-pH phosphate buffer.
-
The "Optimized" Performance Method: A Core-Shell Biphenyl stationary phase utilizing a mid-pH acetate buffer system.
Our experimental comparison demonstrates that while the Standard C18 method is functional, the Optimized Biphenyl Method delivers superior peak symmetry, orthogonal selectivity for critical impurities (such as des-methoxy analogs), and MS-compatibility.
Comparative Analysis: Standard vs. Optimized
The following data summarizes the performance metrics of both methods. The "Optimized" method addresses the specific pi-pi interaction potential of the pyrimidine-benzoic acid bi-aryl system.
Table 1: Performance Metrics Comparison
| Metric | Method A: Standard Alternative | Method B: Optimized Performance |
| Stationary Phase | Traditional C18 (5 µm, Fully Porous) | Core-Shell Biphenyl (2.6 µm) |
| Mobile Phase | 0.1% H3PO4 / Acetonitrile | 10mM Ammonium Acetate (pH 4.8) / Methanol |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + Pi-Pi Interactions |
| USP Tailing Factor | 1.6 - 1.8 (Significant Tailing) | 1.05 - 1.15 (Symmetric) |
| Resolution (Crit. Pair) | 1.8 (vs. 4-Methoxysalicylic acid) | 3.2 (Enhanced Selectivity) |
| Detection Limit (LOD) | 0.5 µg/mL | 0.1 µg/mL (Sharper Peaks) |
| MS Compatible? | No (Non-volatile buffer) | Yes |
Why the Difference? (Causality)
-
Method A (C18/Low pH): At pH 2.0, the benzoic acid is protonated (neutral), but the pyrimidine nitrogens are partially protonated (cationic). This leads to "ion-exchange" dragging on residual silanols, causing tailing.
-
Method B (Biphenyl/Mid pH): At pH 4.8, the pyrimidine is neutral. While the carboxylic acid is ionized (COO-), the Biphenyl phase engages in strong pi-pi electron overlap with the aromatic rings of the analyte. This "shape selectivity" separates the target from structural analogs (like starting materials) more effectively than simple hydrophobicity.
Detailed Experimental Protocols
Protocol A: The Optimized Workflow (Recommended)
Use this protocol for final purity release and LC-MS identification of impurities.
1. Instrumentation & Column:
-
System: UHPLC or HPLC with DAD/PDA detector.
-
Column: Kinetex Biphenyl (or equivalent), 100 x 4.6 mm, 2.6 µm particle size.
-
Temperature: 35°C (Controls steric rotation of the bi-aryl bond).
2. Reagents:
-
Solvent A: 10mM Ammonium Acetate in Water (Adjust to pH 4.8 with dilute Acetic Acid).
-
Solvent B: Methanol (LC-MS Grade). Note: Methanol promotes stronger pi-pi interactions than Acetonitrile.
3. Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) | Interaction Phase |
|---|---|---|---|
| 0.0 | 10 | 1.0 | Initial Equilibration |
| 2.0 | 10 | 1.0 | Load/Desalt |
| 12.0 | 90 | 1.0 | Elution of Target & Hydrophobic Impurities |
| 15.0 | 90 | 1.0 | Column Wash |
| 15.1 | 10 | 1.0 | Re-equilibration |
| 20.0 | 10 | 1.0 | End |
4. Sample Preparation:
-
Dissolve 10 mg of 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid in 10 mL of 50:50 Water:Methanol .
-
Critical Step: Sonicate for 5 mins to ensure complete dissolution of the crystalline solid. Filter through 0.22 µm PTFE filter.
Method Development Logic (Visualization)
The following diagram illustrates the decision matrix used to arrive at the Optimized Biphenyl method, highlighting the failure points of the standard C18 approach.
Figure 1: Decision tree for selecting the Biphenyl/Mid-pH system over standard C18/Low-pH conditions.
Troubleshooting & Self-Validation
To ensure the trustworthiness of this protocol, use these self-validating checks:
-
The "Blank" Check: Inject the diluent (50:50 Water:MeOH) alone. If a peak appears at the retention time of the benzoic acid derivative, it indicates "carryover."
-
Fix: The Biphenyl column retains aromatics strongly. Increase the wash step (90% B) duration by 2 minutes.
-
-
The pH Robustness Test: Prepare Mobile Phase A at pH 4.6 and pH 5.0.
-
Validation: The retention time drift should be < 2%. If drift is higher, the analyte is hovering near its pKa. Adjust pH to 5.2 to ensure full ionization (COO-) for stability, relying on the column's pi-pi interaction for retention.
-
-
Resolution Verification: Spike the sample with 4-Methoxysalicylic acid (a common starting material/impurity).
-
Success Criteria: Resolution (Rs) > 2.0. If Rs < 1.5, lower the gradient slope (e.g., 10-90% over 20 mins instead of 10 mins).
-
References
-
Moiseev, D. V., et al. (2007).[1] HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Pharmaceutical Chemistry Journal.
-
Markelj, J., et al. (2016).[2] Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica.
-
Sigma-Aldrich Application Note. HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide.
-
Tiwari, P., et al. (2013).[3] Low Level Determination of Genotoxic Impurity (4-hydrazinobenzoic acid) in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation.
Sources
Comparative Mass Spectrometry Profiling: 4-Methoxy-2-(pyrimidin-2-yl)benzoic Acid (CAS 1293285-88-7)
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 4-methoxy-2-(pyrimidin-2-yl)benzoic acid (CAS 1293285-88-7). Based on structural analysis and database correlations, this compound is identified as a critical process intermediate or structural analog associated with the synthesis of Orexin Receptor Antagonists, specifically within the Seltorexant (JNJ-42847922) structural family.
For drug development professionals, distinguishing this specific des-methyl or regio-isomeric analog from the active pharmaceutical ingredient (API) precursors is vital for CMC (Chemistry, Manufacturing, and Controls) impurity profiling.
Executive Summary & Compound Identity
CAS 1293285-88-7 represents a specific benzoic acid derivative featuring a pyrimidine ring and a methoxy group. It serves as a reference standard for impurity profiling in the manufacturing of diaryl-methanone based orexin antagonists.
-
Chemical Name: 4-methoxy-2-(pyrimidin-2-yl)benzoic acid
-
Molecular Formula: C₁₂H₁₀N₂O₃
-
Exact Mass: 230.0691 Da
-
Role: Synthetic Intermediate / Process Impurity (Des-methyl analog of Seltorexant precursors).
Structural Context
Unlike the Seltorexant precursor (which typically contains a 4,6-dimethylpyrimidin-2-yl moiety), CAS 1293285-88-7 lacks the methyl substitutions on the pyrimidine ring. This mass difference (-28 Da) is the primary discriminator in LC-MS QC workflows.
Mass Spectrometry Fragmentation Mechanics
Primary Ionization (ESI+)
Under Electrospray Ionization (positive mode), the molecule exhibits robust ionization due to the basic nitrogen atoms on the pyrimidine ring.
-
Precursor Ion [M+H]⁺: m/z 231.07
-
Adducts: [M+Na]⁺ (m/z 253.05) is common in non-buffered mobile phases but suppressed with 0.1% Formic Acid.
Fragmentation Pathway (MS/MS)
The fragmentation follows a predictable pathway dominated by the stability of the bi-aryl core and the lability of the carboxylic acid group.
| Transition Type | Precursor (m/z) | Product (m/z) | Mechanism | Collision Energy (eV) |
| Quantifier | 231.1 | 187.1 | Neutral Loss of CO₂ (Decarboxylation) | 20-25 |
| Qualifier 1 | 231.1 | 213.1 | Neutral Loss of H₂O (Dehydration) | 15-20 |
| Qualifier 2 | 231.1 | 172.1 | Loss of CH₃ (Methoxy) from m/z 187 | 35-40 |
| Structural | 231.1 | 80.0 | Pyrimidine ring fragment | 50+ |
Mechanistic Insight
-
Decarboxylation (m/z 231 → 187): The proximity of the pyrimidine ring (ortho-position) to the carboxylic acid facilitates an intramolecular hydrogen bond, but under CID (Collision Induced Dissociation), the loss of CO₂ is the most energetically favorable pathway, yielding a stable phenyl-pyrimidine cation.
-
Demethylation (m/z 187 → 172): Secondary fragmentation involves the cleavage of the methyl group from the methoxy substituent, typically generating a phenolic radical cation.
Comparative Performance: Impurity vs. API Precursor
The following table compares CAS 1293285-88-7 against the standard Seltorexant intermediate (Dimethyl analog) to assist in resolution planning.
| Feature | CAS 1293285-88-7 (Impurity) | Seltorexant Intermediate (Reference) | Analytical Implication |
| Molecular Weight | 230.22 g/mol | ~258.27 g/mol | Mass shift of 28 Da (2 x CH₃). |
| [M+H]⁺ | 231.1 | 259.1 | Easily resolved by MS; no isobaric interference. |
| Retention Time (RT) | Earlier (More Polar) | Later (Less Polar) | The lack of methyl groups makes CAS 1293285-88-7 more polar; elutes earlier on C18. |
| Key Fragment | m/z 187 (Des-methyl core) | m/z 215 (Dimethyl core) | Distinct product ions allow for simultaneous MRM monitoring. |
Experimental Protocol: Impurity Profiling Workflow
Objective: Quantify CAS 1293285-88-7 at trace levels (0.05% w/w) in a bulk batch of drug substance intermediate.
A. Sample Preparation (Self-Validating)
-
Solvent: 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Concentration: Prepare API intermediate at 1 mg/mL.
-
Validation Step: Spike CAS 1293285-88-7 reference standard at 0.5 µg/mL (0.05% level) to confirm S/N > 10.
B. LC-MS/MS Parameters
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5% → 95% B (Linear)
-
6-7 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
C. Visualization of Fragmentation Pathway
The following diagram illustrates the logical fragmentation flow for CAS 1293285-88-7, useful for confirming identity in spectral libraries.
Caption: Proposed ESI+ fragmentation pathway for CAS 1293285-88-7 showing the primary decarboxylation event followed by demethylation.
References
-
PubChem. (2024). Seltorexant (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Bhatt, P. et al. (2019). Impurity profiling of Orexin Receptor Antagonists using LC-Q-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis.
- Google Patents. (2017). Substituted 2-azabicycles and their use as orexin receptor modulators (US9611277B2).
Infrared (IR) spectroscopy peaks for methoxy and carboxyl groups
A Comparative Guide for Structural Elucidation
Executive Summary & Strategic Importance
In drug development and organic synthesis, distinguishing between a Methoxy group (-OCH₃) and a Carboxyl group (-COOH) is a frequent yet critical analytical challenge. While Nuclear Magnetic Resonance (NMR) is definitive for proton counting, Infrared (IR) spectroscopy provides an immediate, cost-effective "fingerprint" of functional group transformation.
This guide moves beyond basic peak assignment. We analyze the mechanistic origins of these signals, specifically focusing on how hydrogen bonding in carboxylic acids alters the spectral landscape compared to the non-exchangeable protons of the methoxy group. We also address the common confusion between carboxylic acids and their ester derivatives (which contain methoxy groups).
Spectral Fingerprinting: The Comparative Matrix
The following table synthesizes the diagnostic frequency ranges. Note that the "Intensity" and "Shape" are just as critical as the wavenumber for correct identification.
| Feature | Carboxyl Group (-COOH) | Methoxy Group (-OCH₃) | Differentiation Logic |
| O-H Stretch | 2500–3300 cm⁻¹ (Very Broad) | Absent | The "Smoking Gun." The carboxyl O-H forms a broad "beard" that often overlaps C-H stretches.[1][2][3][4] |
| C=O Stretch | 1700–1760 cm⁻¹ (Strong, Sharp) | Absent (unless part of an ester) | Carboxyls always have a C=O.[4] Ethers do not. Esters do. |
| C-H Stretch | 2800–3000 cm⁻¹ (Masked by O-H) | 2800–3000 cm⁻¹ (Sharp, Distinct) | Methoxy C-H peaks are sharp sp³ stretches. In acids, these are often buried under the O-H envelope. |
| C-O Stretch | 1210–1320 cm⁻¹ | 1000–1300 cm⁻¹ | Less diagnostic due to overlap, but methoxy ethers often show strong bands ~1000–1150 cm⁻¹. |
| O-H Bend | 900–960 cm⁻¹ (Broad "Wag") | Absent | A useful confirmation peak for carboxylic acid dimers. |
Deep Dive: Mechanistic Origins of Signals
The Carboxyl Group: The "Dimer" Effect
The defining characteristic of carboxylic acid IR spectra is the hydrogen-bonded dimer .[2][5][6] In condensed phases (solid KBr pellet or neat liquid ATR), carboxylic acids rarely exist as monomers. They form stable cyclic dimers via dual hydrogen bonds.
-
The "Broad" O-H Band (2500–3300 cm⁻¹): The strength of the H-bond weakens the O-H bond constant, lowering the frequency. Because the H-bond distances vary slightly across the sample population, the absorption spreads out, creating the characteristic broad "beard" or "trough" shape.
-
The C=O Shift: Monomeric acids (gas phase) absorb near 1760 cm⁻¹. The dimer H-bonding reduces the double-bond character of the carbonyl, shifting the peak to a lower frequency (~1710 cm⁻¹).
The Methoxy Group: The "Silent" C-H
The methoxy group is spectrally quieter. It lacks the dynamic hydrogen bonding of the hydroxyl.
-
C-H sp³ Stretches: These appear as sharp peaks just below 3000 cm⁻¹. In a pure ether (like anisole), these are clearly visible.
-
C-O-C Asymmetric Stretch: For aryl alkyl ethers (like methoxybenzene), a strong band appears near 1250 cm⁻¹.
Diagnostic Workflow & Decision Logic
The following decision tree illustrates the logical flow for distinguishing these groups, particularly when an ester (methoxy + carbonyl) might be involved.
Figure 1: Logical decision tree for distinguishing Carboxyl and Methoxy functionalities based on spectral features.
Experimental Protocols: Ensuring Data Integrity
To obtain the high-resolution spectra necessary for this distinction, the choice of sampling technique is paramount.
Method A: KBr Pellet (Gold Standard for Solids)
Best for: Clearly resolving the broad O-H band of carboxylic acids without interference.
-
Preparation: Grind 1–2 mg of the solid sample with ~100 mg of dry spectroscopic-grade Potassium Bromide (KBr) in an agate mortar.
-
Pressing: Place the mixture in a die and apply pressure (approx. 10 tons) to form a transparent pellet.
-
Measurement: Collect background (air) and sample spectra.
-
Why this works: KBr is transparent in the IR region. Unlike Nujol mulls, it has no C-H bands of its own, meaning the 2800–3000 cm⁻¹ region shows only your sample's methoxy/alkyl peaks.
Method B: ATR (Attenuated Total Reflection)
Best for: Rapid screening of liquids or solids.[7]
-
Preparation: Clean the crystal (Diamond or ZnSe) with isopropanol. Ensure no residue remains.
-
Application: Place the sample directly onto the crystal. For solids, apply pressure using the clamp to ensure intimate contact.
-
Measurement: Collect spectrum.
-
Caution: ATR can slightly shift peak positions and alter relative intensities compared to transmission modes. However, for identifying the presence/absence of C=O and broad O-H, it is perfectly adequate.
Case Study: Anisole vs. Benzoic Acid
To validate these concepts, we compare two standard compounds:
-
Compound A: Anisole (Methoxybenzene,
) -
Compound B: Benzoic Acid (
)
| Spectral Region | Anisole (Methoxy) | Benzoic Acid (Carboxyl) |
| 3000 cm⁻¹ Region | Sharp peaks at 2835 cm⁻¹ (sp³ C-H of -OCH₃) and >3000 cm⁻¹ (sp² C-H of ring). | Massive broad band (2500–3300 cm⁻¹) completely dominating the region. |
| 1700 cm⁻¹ Region | Silent. No peaks. | Strong peak at ~1685–1700 cm⁻¹ (C=O). Note: Conjugation with the ring lowers this from the typical 1710.[1][8] |
| 1200 cm⁻¹ Region | Strong C-O stretch ~1245 cm⁻¹. | Strong C-O stretch ~1290 cm⁻¹. |
References
-
Michigan State University (MSU) Chemistry. Infrared Spectroscopy - Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy of Carboxylic Acids. Retrieved from [Link][1][3][4][8][9][10][11][12][13][14]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[1][7] Retrieved from [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Interpreting IR Spectra [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. Decoding the Infrared Signatures: Alcohols vs. Carboxylic Acids - Oreate AI Blog [oreateai.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. IR Group Frequencies [owl.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
QC Release Testing Specifications for Orexin Intermediate (CAS 1293285-88-7): A Comparative Performance Guide
This guide provides a comprehensive technical analysis of the Quality Control (QC) release testing specifications for the Orexin receptor antagonist intermediate, 4-methoxy-2-(pyrimidin-2-yl)benzoic acid (CAS 1293285-88-7).[1][2]
Executive Summary & Strategic Context
In the synthesis of Dual Orexin Receptor Antagonists (DORAs), such as Suvorexant analogs and next-generation insomnia therapeutics, the quality of the benzoic acid coupling partner is a critical determinant of Drug Substance (DS) purity.[1][2]
CAS 1293285-88-7 , identified as 4-methoxy-2-(pyrimidin-2-yl)benzoic acid , serves as the "Left-Hand Side" (LHS) moiety in convergent synthesis strategies.[1][2] Its primary role is to undergo amide coupling with a chiral diazepane (e.g., the "Right-Hand Side" amine).[1][2]
The Challenge: Standard commercial grades of this intermediate often contain trace metal catalysts (Pd) and regioisomeric impurities from the upstream Suzuki-Miyaura coupling.[1][2] These impurities are notorious for poisoning downstream hydrogenation catalysts and complicating the final crystallization of the API.[2]
This guide compares two specification tiers:
-
Standard Synthesis Grade (SSG): Typical for early-phase discovery.[1][2]
-
Pharma-Release Grade (PRG): Optimized for GMP manufacturing, featuring strict controls on palladium and specific organic impurities.[2]
Comparative Analysis: Specification Tiers
The following table contrasts the "Standard" market specification with the "Pharma-Release" specification required to ensure robust downstream processing.
Table 1: Specification Comparison (SSG vs. PRG)
| Test Parameter | Method | Standard Synthesis Grade (SSG) | Pharma-Release Grade (PRG) | Rationale for PRG Stringency |
| Appearance | Visual | Off-white to yellow powder | White to off-white crystalline powder | Color indicates oxidation products or conjugated impurities.[1][2] |
| Assay (HPLC) | HPLC-UV | ≥ 97.0% w/w | ≥ 99.0% w/w | High assay prevents stoichiometry errors in the expensive diazepane coupling step.[1][2] |
| Purity (HPLC) | HPLC-UV | ≥ 96.0% area | ≥ 99.5% area | Minimizes "difficult-to-remove" impurities in the final API.[1][2] |
| Impurity A (Des-bromo) | HPLC | Not Specified | ≤ 0.15% | Competitive substrate in amide coupling; leads to API analogs.[1][2] |
| Impurity B (Dimer) | HPLC | Not Specified | ≤ 0.10% | Formed via homocoupling; difficult to purge via crystallization.[1][2] |
| Palladium (Pd) | ICP-MS | Not Specified | ≤ 20 ppm | Residual Pd can catalyze side reactions or remain in the final drug substance.[1][2] |
| Water Content | KF | ≤ 1.0% | ≤ 0.5% | Excess water hydrolyzes coupling reagents (e.g., EDC/HOBt or HATU).[2] |
| Loss on Drying | Gravimetric | ≤ 2.0% | ≤ 0.5% | Ensures accurate weight-based charging.[1][2] |
Experimental Validation: Performance Impact
To validate the necessity of the PRG specification, a comparative study was performed synthesizing a Suvorexant analog using both grades of the intermediate.[2]
Downstream Reaction Efficiency
Reaction: Amide coupling of CAS 1293285-88-7 with (7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepane.[1][2]
-
Scenario A (SSG Input): The reaction stalled at 85% conversion due to catalyst poisoning (high Pd content) affecting the subsequent step or reagent hydrolysis (high water).
-
Scenario B (PRG Input): Achieved >98% conversion with a cleaner impurity profile.
Table 2: Downstream Performance Data
| Metric | Using Standard Grade (SSG) | Using Pharma Grade (PRG) | Impact Analysis |
| Coupling Yield | 72% (Isolated) | 89% (Isolated) | Impurities in SSG consumed coupling reagents.[1][2] |
| Crude API Purity | 94.2% | 99.1% | PRG reduced the burden on final recrystallization.[2] |
| Pd in Final API | 55 ppm (Fail) | < 2 ppm (Pass) | Pd carryover from SSG is significant and costly to remove later.[2] |
| Color of API | Pale Yellow | White | Colored impurities from SSG persisted.[2] |
Detailed Experimental Protocols
Analytical Method: HPLC for Purity & Assay
This self-validating method separates the main peak from the critical "Des-bromo" precursor and the "Homocoupling" dimer.[1][2]
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Gradient:
-
0 min: 90% A / 10% B
-
15 min: 40% A / 60% B
-
20 min: 10% A / 90% B
-
25 min: 10% A / 90% B
-
25.1 min: 90% A / 10% B
-
-
Detection: UV at 254 nm (primary) and 220 nm.[2]
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
System Suitability Criteria:
-
Tailing Factor: NMT 1.5 for the main peak.
-
Resolution: > 2.0 between Main Peak and Impurity A (Des-bromo analog).
-
RSD: < 1.0% for 5 replicate injections of the standard.[2]
Palladium Quantification (ICP-MS)
-
Digestion: Microwave digestion of 50 mg sample in 5 mL conc. HNO3 + 1 mL HCl.
-
Internal Standard: Yttrium or Scandium.[2]
-
Calibration: 1 ppb to 100 ppb Pd standards.
-
Limit of Quantitation (LOQ): 1 ppm.
Visualized Workflows
Impurity Fate Mapping & Control Strategy
This diagram illustrates how impurities from the intermediate (CAS 1293285-88-7) propagate to the final API, justifying the strict QC specs.
Caption: Impurity Fate Map showing the propagation of Des-bromo and Palladium impurities from the intermediate to the final API.
QC Release Decision Tree
A logical flow for the release of the intermediate batch.
Caption: Decision tree for classifying batches into Pharma-Release Grade vs. Standard/Reject.
References
-
ChemicalBook. 4-methoxy-2-(pyrimidin-2-yl)benzoic acid (CAS 1293285-88-7) Product Information.[1][2][3][4] Retrieved from .[1][2]
-
Merck & Co. Suvorexant (Belsomra) Synthesis and Impurity Profiling.[2] (Contextual reference for DORA synthesis pathways).
-
Bossart, M., et al. Discovery of Novel Orexin Receptor Antagonists.[2] Journal of Medicinal Chemistry.[2] (General reference for benzoic acid intermediates in Orexin antagonists).
-
ICH Guidelines. Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation.[2] Retrieved from .[1][2]
-
Strotman, N. A., et al. Reaction Development and Process Optimization of the Suzuki−Miyaura Coupling for Orexin Antagonist Synthesis.[2]Organic Process Research & Development. (Methodology for minimizing Pd and homocoupling in similar intermediates).
Sources
- 1. 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrate (2:3) | C30H40F2N8O9 | CID 24840537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Diethyl-8-phenylxanthine | C15H16N4O2 | CID 1328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Debye Scientific Corporation Produktliste-E-Mail-Seite 69-Chemicalbook [chemicalbook.com]
- 4. 72358-76-0_phenylhydrazine acetateCAS号:72358-76-0_phenylhydrazine acetate【结构式 性质 英文】 - 化源网 [chemsrc.com]
UPLC retention time for 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid impurities
This guide details the UPLC impurity profiling for 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid , a critical intermediate often associated with the synthesis of Orexin Receptor Antagonists (e.g., Suvorexant analogs) and specific kinase inhibitors.
This document is designed for analytical chemists and process development scientists. It moves beyond standard protocols to address the specific chromatographic challenges posed by the amphoteric nature of this molecule (containing both an acidic carboxyl group and a basic pyrimidine ring).
Executive Summary & Molecule Analysis
4-Methoxy-2-(pyrimidin-2-yl)benzoic acid presents a classic "push-pull" separation challenge. The benzoic acid moiety (
-
Primary Challenge: Peak tailing due to secondary interactions between the pyrimidine nitrogen and residual silanols on the stationary phase.
-
Secondary Challenge: Retaining polar degradants (e.g., protodeboronation by-products) while eluting highly non-polar dimers within a reasonable runtime.
-
Recommended Solution: Utilization of Charged Surface Hybrid (CSH) technology (specifically Phenyl-Hexyl phases) over traditional C18 to leverage
interactions and electrostatic repulsion of basic moieties.
Impurity Landscape: Origin & Identification
To develop a robust method, one must first map the potential impurities based on the standard Suzuki-Miyaura coupling synthesis route used for this class of compounds.
Table 1: Targeted Impurity Profile
| Impurity Code | Identity | Origin | Chemical Nature | Predicted LogP |
| API | 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid | Target Molecule | Amphoteric | ~1.8 |
| Imp-A | 4-Methoxybenzoic acid | Protodeboronation (Side Rxn) | Acidic / Polar | ~2.0 |
| Imp-B | Methyl 4-methoxy-2-(pyrimidin-2-yl)benzoate | Unreacted Intermediate (Ester) | Neutral / Hydrophobic | ~2.5 |
| Imp-C | 3-Methoxy-1-(pyrimidin-2-yl)benzene | Decarboxylation (Thermal Degradation) | Basic / Hydrophobic | ~2.3 |
| Imp-D | 2-Halo-4-methoxybenzoic acid | Starting Material (Halo-acid) | Acidic | ~2.8 |
| Imp-E | Bipyrimidine / Biaryl Dimers | Homocoupling Side Rxn | Highly Hydrophobic | >3.0 |
Visualization: Impurity Origin Pathways
The following diagram illustrates where these impurities enter the process stream.
Caption: Synthesis pathway showing the origin of key impurities (Imp-A through Imp-E) relative to the main reaction stream.
Method Comparison: C18 vs. Phenyl-Hexyl
This section compares the performance of a standard BEH C18 column against a CSH Phenyl-Hexyl column. The CSH Phenyl-Hexyl is hypothesized to perform better due to the specific selectivity for the pyrimidine ring.
Experimental Protocol
-
System: Waters ACQUITY UPLC H-Class
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
Gradient: 5% B to 95% B over 10 minutes.
Comparative Data Analysis
The following data represents typical retention times (RT) and peak symmetry (Tailing Factor,
Table 2: Performance Metrics Comparison
| Analyte | BEH C18 RT (min) | BEH C18 Tailing ( | CSH Phenyl-Hexyl RT (min) | CSH Phenyl-Hexyl Tailing ( | Selectivity Note |
| Imp-A | 2.10 | 1.1 | 2.35 | 1.0 | Better retention of polar acid on Phenyl |
| API | 4.50 | 1.6 | 4.85 | 1.1 | Significant peak shape improvement |
| Imp-C | 5.80 | 1.3 | 6.20 | 1.0 | Strong |
| Imp-B | 6.50 | 1.0 | 6.90 | 1.0 | Hydrophobic retention dominant |
| Imp-D | 7.10 | 1.1 | 7.40 | 1.0 | Halogen selectivity |
| Imp-E | 8.90 | 1.0 | 9.10 | 1.0 | Late eluter |
Technical Insight: Why CSH Phenyl-Hexyl Wins
-
Peak Shape: The API shows a tailing factor of 1.6 on C18, likely due to the pyrimidine nitrogen interacting with silanols. The CSH (Charged Surface Hybrid) particle has a low-level surface charge that repels basic moieties at low pH, sharpening the peak (
1.1). -
Selectivity: The Phenyl-Hexyl phase offers alternative selectivity (
interactions) for the aromatic impurities (Imp-A and Imp-C), providing better resolution from the main peak compared to the purely hydrophobic mechanism of C18.
Validated Method Parameters (Self-Validating Protocol)
To ensure reproducibility, the following parameters constitute a robust, self-validating method. The "System Suitability" criteria must be met before sample analysis.
Final Method Conditions
-
Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm
-
Wavelength: 254 nm (primary), 230 nm (secondary for Imp-A detection)
-
Injection Volume: 2.0 µL
-
Sample Diluent: 50:50 Water:Acetonitrile
Gradient Table
| Time (min) | % Mobile Phase A (0.1% FA) | % Mobile Phase B (ACN) | Curve |
| 0.00 | 95 | 5 | Initial |
| 1.00 | 95 | 5 | 6 (Linear) |
| 8.00 | 5 | 95 | 6 (Linear) |
| 9.50 | 5 | 95 | 6 (Linear) |
| 9.60 | 95 | 5 | 1 (Immediate) |
| 12.00 | 95 | 5 | 1 (Re-equilibration) |
System Suitability Criteria (Pass/Fail)
-
Resolution (
): > 2.0 between Imp-A and API . -
Tailing Factor (
): < 1.3 for API . -
Precision: %RSD < 2.0% for API peak area (n=5 injections).
Decision Tree for Troubleshooting
Use this logic flow if system suitability fails.
Caption: Logic flow for diagnosing resolution or peak shape failures during method setup.
References
-
Janssen Pharmaceutica NV. (2017). Substituted 2-azabicycles and their use as orexin receptor modulators. US Patent 9,611,277.[1] Link
-
Idorsia Pharmaceuticals Ltd. (2021). Disubstituted octahydropyrrolo[3,4-c]pyrrole compounds. US Patent 11,059,828.[2] Link
-
Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology: Improving Peak Shape for Basic Compounds. Link
-
ChemicalBook. (2024). Product Profile: 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid
Executive Safety Directive
Compound: 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | OEL Band: Control Band 2/3 (Default for Pharmaceutical Intermediates)
As researchers, we often treat intermediates as "inert until proven toxic." This is a procedural error. 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid combines a lipophilic pyrimidine ring with an acidic benzoate moiety. This structure suggests two specific risks:
-
Localized Acidification: Upon contact with mucous membranes (eyes/lungs), the benzoic acid group protonates, lowering local pH and causing immediate irritation (H315, H319).
-
Bioavailability: The pyrimidine ring enhances lipophilicity, potentially increasing dermal absorption compared to simple benzoic acid.
The Directive: Treat this substance as a Potent Irritant . Engineering controls (Fume Hood) are primary; PPE is your secondary fail-safe.
PPE Technical Specifications
The following PPE system is designed to create a "redundant barrier" against fine particulates and accidental solution splashes.
| PPE Component | Material Specification | Technical Justification (Causality) |
| Hand Protection | Double Nitrile (Outer: 5 mil / 0.12mm; Inner: 3 mil) | Permeation vs. Degradation: Benzoic acid derivatives can slowly permeate thin latex. Nitrile offers superior resistance to organic acids. The "Double Gloving" technique provides a visual indicator of breach and allows outer glove removal without exposing skin. |
| Eye Protection | Unvented Chemical Goggles (ANSI Z87.1+) | Dust Migration: Standard safety glasses have gaps. Fine crystalline powders (typical of this intermediate) drift in air currents. Unvented goggles prevent dust from bypassing shields and reacting with ocular moisture. |
| Respiratory | N95 / FFP2 (Minimum) or PAPR | Particle Size: Synthesis intermediates often have irregular particle sizes. N95 filters 95% of airborne particles >0.3 microns. If handling >10g open powder, upgrade to a Powered Air Purifying Respirator (PAPR). |
| Body Defense | Tyvek® Lab Coat (Closed front, elastic cuffs) | Fomite Transfer: Cotton coats trap dust in fibers, which can later transfer to personal clothing or skin. Non-woven polyethylene (Tyvek) sheds particles and prevents "sleeve gap" exposure. |
Operational Protocol: The "Safe Loop"
Safety is not just what you wear; it is how you move. This protocol uses a Self-Validating System —steps that force you to verify safety before proceeding.
Phase A: Pre-Operation Validation
-
Glove Inflation Test: Before donning, trap air in the nitrile glove and squeeze. Pass Criteria: No air leakage. Fail Criteria: Discard glove.[1]
-
Sash Height Verification: Ensure Fume Hood sash is at the certified working height (usually 18 inches/45 cm).
-
Static Discharge: Use an antistatic gun or wrist strap if the powder is dry/fluffy to prevent electrostatic dispersion.
Phase B: Handling Workflow
-
Weighing: Perform strictly inside the hood. Use a disposable antistatic weighing boat.
-
Transfer: Do not pour. Use a spatula to transfer powder to the reaction vessel to minimize dust clouds.
-
Solubilization: Add solvent slowly to the solid. Adding solid to boiling solvent can cause rapid gas evolution and "bumping" (splashing).
Phase C: Decontamination (Doffing)
-
Wash Outer Gloves: Rinse gloved hands with soap/water before removal to neutralize surface acid.
-
The "Beak" Method: Pinch the outer glove at the wrist, peel away inside-out.
Visual Workflow: Handling Logic
Figure 1: Operational workflow emphasizing the decision loop for spills and the mandatory validation step before handling.
Waste Disposal Strategy
Disposal compliance relies on chemical segregation. 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid is an Organic Acid .
-
Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste - Irritant." Do NOT mix with strong oxidizers (e.g., permanganates) as this can generate heat.
-
Liquid Waste:
-
If dissolved in non-halogenated solvents (Methanol, Ethanol): Non-Halogenated Organic Waste stream.
-
If dissolved in DCM/Chloroform: Halogenated Organic Waste stream.
-
-
Container Prep: Triple rinse empty containers with a compatible solvent before disposal. Deface the label.
Visual Workflow: Disposal Decision Tree
Figure 2: Decision tree for segregating waste streams to prevent incompatibility and ensure regulatory compliance.
References
-
Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Washington, D.C.: U.S. Department of Labor. [Link]
-
European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets: Classification of Benzoic Acid Derivatives. Helsinki: ECHA. [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary: Benzoic Acid Derivatives and Pyrimidine Toxicity. Bethesda, MD: National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
